Product packaging for Atorvastatin 3-Deoxyhept-2E-Enoic Acid(Cat. No.:CAS No. 1105067-93-3)

Atorvastatin 3-Deoxyhept-2E-Enoic Acid

Cat. No.: B601622
CAS No.: 1105067-93-3
M. Wt: 540.6 g/mol
InChI Key: MBPXXTUUUBBIRF-LQYYAUOTSA-N
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Description

Atorvastatin 3-Deoxyhept-2E-Enoic Acid is an impurity in the synthesis of Atorvastatin.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H33FN2O4 B601622 Atorvastatin 3-Deoxyhept-2E-Enoic Acid CAS No. 1105067-93-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxyhept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33FN2O4/c1-22(2)31-30(33(40)35-26-12-7-4-8-13-26)29(23-10-5-3-6-11-23)32(24-16-18-25(34)19-17-24)36(31)21-20-27(37)14-9-15-28(38)39/h3-13,15-19,22,27,37H,14,20-21H2,1-2H3,(H,35,40)(H,38,39)/b15-9+/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPXXTUUUBBIRF-LQYYAUOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC=CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C/C=C/C(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105067-93-3
Record name (2E,5S)-7-(2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-((phenylamino)carbonyl)-1H-pyrrol-1-yl)-5-hydroxy-2-heptenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1105067933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E,5S)-7-(2-(4-FLUOROPHENYL)-5-(1-METHYLETHYL)-3-PHENYL-4-((PHENYLAMINO)CARBONYL)-1H-PYRROL-1-YL)-5-HYDROXY-2-HEPTENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CCX4AU9T3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Atorvastatin 3-Deoxyhept-2E-Enoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1105067-93-3

Synonyms: Atorvastatin Impurity J, (S,E)-7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxyhept-2-enoic acid, 2,3-Anhydro Atorvastatin, Dehydro Atorvastatin Acid

Introduction

Atorvastatin 3-Deoxyhept-2E-Enoic Acid, also known as Atorvastatin Impurity J, is a significant process-related impurity and degradation product of Atorvastatin.[1][2] Atorvastatin is a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol and prevent cardiovascular diseases.[3] The presence of impurities, such as this compound, in the final drug product is a critical quality attribute that must be carefully controlled to ensure the safety and efficacy of the medication.[4] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the identification, qualification, and control of impurities in new drug substances.[5]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, formation pathways, proposed synthesis, analytical methodologies, and potential biological significance. The information presented here is intended for researchers, scientists, and drug development professionals involved in the manufacturing and quality control of Atorvastatin.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and scientific literature.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 1105067-93-3[6][7]
Molecular Formula C₃₃H₃₃FN₂O₄[6]
Molecular Weight 540.64 g/mol [6]
IUPAC Name (S,E)-7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxyhept-2-enoic acid[6]
Appearance White to Pale Beige Solid[6]
Melting Point 125-130°C[6]
Boiling Point 705.7 ± 60.0°C at 760 mmHg[6]
Density 1.18 ± 0.1 g/cm³[6]
Solubility Soluble in Chloroform (Slightly), Methanol (Slightly)[6]

Formation and Synthesis

This compound can be formed as both a degradation product of Atorvastatin and as a process-related impurity during its synthesis.

Formation via Forced Degradation

Forced degradation studies have shown that Atorvastatin can degrade to form this compound under specific stress conditions.[1]

  • Acidic Hydrolysis: Treatment of Atorvastatin with strong acids can lead to the formation of this impurity.[1][8]

  • Photolytic Stress: Exposure of Atorvastatin to light can also induce its degradation to form this compound.[1]

G Atorvastatin Atorvastatin Impurity_J This compound (Impurity J) Atorvastatin->Impurity_J Degradation Stress_Conditions Stress Conditions Acid Acidic Hydrolysis Light Photolytic Stress Acid->Impurity_J Light->Impurity_J G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Prepare Standard Prepare Standard Solution (Known Concentration) HPLC Injection Inject into HPLC System Prepare Standard->HPLC Injection Prepare Sample Prepare Sample Solution (Atorvastatin API/Product) Prepare Sample->HPLC Injection Chromatographic Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC Injection->Chromatographic Separation UV Detection UV Detection (245 nm) Chromatographic Separation->UV Detection Peak Integration Peak Integration UV Detection->Peak Integration Quantification Quantification (Comparison to Standard) Peak Integration->Quantification

References

Atorvastatin 3-Deoxyhept-2E-Enoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin 3-Deoxyhept-2E-Enoic Acid is recognized as a significant impurity and degradation product of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol.[1][2] Its presence in Atorvastatin drug substances and products is closely monitored to ensure the safety, efficacy, and quality of the medication. This technical guide provides an in-depth overview of the structure, properties, and analytical methodologies related to this compound, serving as a critical resource for researchers and professionals in drug development and quality control. This compound is available as a pharmaceutical analytical impurity (PAI) and is intended for use in analytical testing to detect, identify, and measure pharmaceutical impurities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its identification and quantification in analytical settings.

PropertyValueReference
IUPAC Name (2E,5S)-7-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-5-hydroxy-2-heptenoic acid[3][4]
Synonyms Atorvastatin Impurity J, (2E)-2,3-Dehydroxy Atorvastatin, Dehydro Atorvastatin Acid[2]
CAS Number 1105067-93-3[3]
Molecular Formula C₃₃H₃₃FN₂O₄[2]
Molecular Weight 540.62 g/mol [3]
Melting Point 125 °C[5]
Appearance White to Pale Beige Solid

Formation and Degradation Pathway

This compound is primarily formed as a degradation product of Atorvastatin under stress conditions, particularly oxidative and photolytic stress.[6] Understanding the degradation pathway is crucial for developing stable formulations and appropriate storage conditions for Atorvastatin.

G Atorvastatin Atorvastatin Impurity This compound (Impurity J) Atorvastatin->Impurity Oxidative Stress / Photolytic Degradation

Formation of this compound from Atorvastatin.

Experimental Protocols

The identification and quantification of this compound are typically performed through forced degradation studies followed by chromatographic analysis. Below are representative experimental protocols.

Forced Degradation Study of Atorvastatin

Objective: To generate degradation products of Atorvastatin, including this compound, for identification and analytical method development.

Methodology:

  • Sample Preparation: Prepare a stock solution of Atorvastatin calcium in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 2 hours.

    • Alkaline Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 30 minutes.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 4 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 48 hours.

  • Neutralization: Neutralize the acidic and alkaline samples with an appropriate base or acid.

  • Analysis: Dilute the stressed samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.

Isolation and Characterization

Objective: To isolate and structurally elucidate this compound from the mixture of degradation products.

Methodology:

  • Preparative HPLC:

    • Column: A suitable preparative C18 column.

    • Mobile Phase: A gradient mixture of a buffered aqueous solution (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection at an appropriate wavelength (e.g., 244 nm).[7]

    • Fraction Collection: Collect the fraction corresponding to the peak of this compound.

  • Structure Elucidation:

    • LC-MS/MS: To determine the molecular weight and fragmentation pattern of the isolated impurity.

    • NMR (¹H and ¹³C): To confirm the chemical structure.

The following diagram illustrates a general workflow for the isolation and characterization of this impurity.

G cluster_generation Impurity Generation cluster_isolation Isolation cluster_characterization Characterization Atorvastatin Atorvastatin Drug Substance Forced_Degradation Forced Degradation (Oxidative/Photolytic Stress) Atorvastatin->Forced_Degradation Prep_HPLC Preparative HPLC Forced_Degradation->Prep_HPLC LCMS LC-MS/MS Analysis Prep_HPLC->LCMS Isolated Impurity NMR NMR Spectroscopy (¹H, ¹³C) Prep_HPLC->NMR Structure Structure Elucidation of This compound LCMS->Structure NMR->Structure

Workflow for the isolation and characterization of this compound.

Conclusion

A thorough understanding of this compound is imperative for ensuring the quality and stability of Atorvastatin formulations. The information and protocols provided in this guide offer a solid foundation for researchers and professionals involved in the analytical development, quality control, and formulation of Atorvastatin. The use of this compound as a reference standard is essential for the validation of analytical methods aimed at monitoring the purity of Atorvastatin.[4]

References

Atorvastatin 3-Deoxyhept-2E-Enoic Acid: A Technical Guide to its Formation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin, a leading synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia. The intricate synthesis of this complex molecule involves the stereoselective construction of a chiral side chain and the formation of a substituted pyrrole core. During the manufacturing process and under certain storage conditions, various impurities can arise. This technical guide focuses on the synthesis and formation pathway of a specific impurity, Atorvastatin 3-Deoxyhept-2E-Enoic Acid, also known as Atorvastatin Impurity J. Understanding the genesis of this impurity is critical for process optimization, quality control, and ensuring the safety and efficacy of the final drug product.

Core Synthesis of Atorvastatin

The industrial synthesis of Atorvastatin is a convergent process, primarily relying on the Paal-Knorr reaction to construct the central pyrrole ring. This involves the condensation of a 1,4-diketone with a primary amine that bears the chiral side chain.

The overall synthetic strategy can be visualized as follows:

Atorvastatin_Synthesis cluster_side_chain Chiral Side Chain Synthesis cluster_pyrrole_core Pyrrole Core Precursor Synthesis chiral_pool Chiral Pool (e.g., Isoascorbic Acid) intermediate_A Key Chiral Intermediate (e.g., (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-yl)acetate chiral_pool->intermediate_A Multiple Steps paal_knorr Paal-Knorr Condensation intermediate_A->paal_knorr starting_materials Starting Materials diketone 1,4-Diketone Precursor starting_materials->diketone Multi-step Synthesis diketone->paal_knorr protected_atorvastatin Protected Atorvastatin paal_knorr->protected_atorvastatin deprotection Deprotection & Saponification protected_atorvastatin->deprotection atorvastatin Atorvastatin deprotection->atorvastatin

Caption: Convergent synthesis of Atorvastatin via Paal-Knorr condensation.

Formation Pathway of this compound (Impurity J)

This compound is primarily formed as a degradation product through the dehydration of the 3-hydroxy group in the heptanoic acid side chain of Atorvastatin. This process is known to be facilitated by acidic conditions and thermal stress. Direct synthesis of this specific E-isomer has proven challenging, with isolation from complex reaction mixtures being the more common route for obtaining a reference standard.

The formation likely proceeds through an acid-catalyzed elimination reaction (E1 or E2 mechanism) from the 3,5-dihydroxyheptanoic acid side chain.

Impurity_Formation atorvastatin Atorvastatin (3,5-dihydroxyheptanoic acid side chain) protonation Protonation of 3-hydroxyl group atorvastatin->protonation H+ (Acidic Conditions) water_loss Loss of Water (Dehydration) protonation->water_loss carbocation Carbocation Intermediate (or concerted elimination) water_loss->carbocation deprotonation Deprotonation carbocation->deprotonation impurity_J This compound deprotonation->impurity_J

Caption: Proposed pathway for the formation of Atorvastatin Impurity J.

Experimental Protocols and Data

Forced Degradation Study Conditions Leading to Impurity J Formation

Stress ConditionReagents/ParametersObservation
Acid Hydrolysis0.1 M HCl, heatFormation of Impurity J observed.[1]
Thermal StressElevated temperaturesFormation of Impurity J observed.[1]
Photolytic StressExposure to UV lightFormation of Impurity J observed.[1]

One study reported the isolation of the E-isomer from a complex mixture obtained by the non-selective dehydration of Atorvastatin methyl ester with acetic anhydride, followed by alkaline hydrolysis. This underscores the challenge of a controlled synthesis.

Quantitative Data

The formation of this compound is generally in low quantities under controlled manufacturing and storage conditions. The acceptable limits for such impurities are stringently regulated by pharmacopeias. Quantitative analysis is typically performed using High-Performance Liquid Chromatography (HPLC).

Typical HPLC Parameters for Impurity Profiling

ParameterValue
ColumnC18 (e.g., Zorbax Bonus-RP)
Mobile PhaseGradient elution with water-acetonitrile-trifluoroacetic acid
Flow Rate1.0 mL/min
DetectionUV at 245 nm
Run TimeApprox. 25 min

Conclusion

The synthesis of this compound is intrinsically linked to the degradation of the parent Atorvastatin molecule. Its formation is a critical process parameter to monitor and control during drug manufacturing and stability studies. While a direct and selective synthesis remains elusive, understanding the conditions that promote its formation—namely acidic environments and thermal stress—is paramount for producing high-purity Atorvastatin. This technical guide provides a foundational understanding of the synthetic origins of this key impurity, aiding researchers and drug development professionals in their efforts to ensure the quality and safety of Atorvastatin.

References

Atorvastatin 3-Deoxyhept-2E-Enoic Acid: A Technical Whitepaper on its Origin, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Atorvastatin 3-Deoxyhept-2E-Enoic Acid, a known impurity and degradation product of the widely prescribed HMG-CoA reductase inhibitor, Atorvastatin. The "discovery" of this compound is intrinsically linked to the rigorous analytical characterization and stability testing of Atorvastatin. This document details its origin as a product of acid-catalyzed degradation, its chemical and physical properties, and the analytical methodologies employed for its identification and quantification. Detailed experimental protocols for stress degradation studies and subsequent HPLC-UV analysis are provided, alongside visual representations of the degradation pathway and analytical workflow to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: Discovery and Origin

This compound is not a compound developed for therapeutic purposes but was "discovered" during the comprehensive analysis of Atorvastatin's purity and stability. It is recognized as a significant degradation product, particularly arising under acidic stress conditions.[1][2][3][4] Its presence in Atorvastatin drug substance and product is a critical quality attribute that needs to be monitored and controlled to ensure the safety and efficacy of the medication.

The formation of this enoic acid derivative occurs via dehydration of the 3-hydroxy group in the heptanoic acid side chain of the parent Atorvastatin molecule.[2][4] This process is often observed during forced degradation studies, which are essential for understanding the stability of a drug and for developing stability-indicating analytical methods.[5][6] The identification and characterization of such impurities are crucial for regulatory compliance and for ensuring the quality of the final pharmaceutical product.[7]

Chemical and Physical Properties

This compound is commercially available as a reference standard for analytical purposes.[7][8][] Its key chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name (2E,5S)-7-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-5-hydroxy-2-heptenoic acid[]
Synonyms (2E)-2,3-Dehydroxy Atorvastatin, Atorvastatin Impurity J[8][10]
CAS Number 1105067-93-3[][11]
Molecular Formula C₃₃H₃₃FN₂O₄[]
Molecular Weight 540.62 g/mol [7]
Appearance White to Pale Beige Solid[]
Melting Point 125-130 °C[]
Solubility Soluble in Chloroform (Slightly), Methanol (Slightly)[]
Storage -20°C[]

Degradation Pathway

The primary origin of this compound is through the acid-catalyzed degradation of Atorvastatin. The acidic environment facilitates the elimination of the hydroxyl group at the C-3 position of the dihydroxyheptanoic acid side chain, leading to the formation of a double bond.

G atorvastatin Atorvastatin (3,5-dihydroxyheptanoic acid side chain) enoic_acid This compound (5-hydroxyhept-2-enoic acid side chain) atorvastatin->enoic_acid  Acidic Conditions (e.g., 0.1 N HCl) Dehydration at C-3 G cluster_stress Stress Degradation cluster_analysis Analytical Workflow atorvastatin_sample Atorvastatin Sample stress_conditions Acidic Hydrolysis (e.g., 0.1 N HCl, 80°C) atorvastatin_sample->stress_conditions degraded_sample Degraded Sample Mixture stress_conditions->degraded_sample hplc HPLC Separation (Reversed-Phase) degraded_sample->hplc uv_detection UV Detection (245 nm) hplc->uv_detection lcms LC-MS Identification (for structural confirmation) hplc->lcms Optional data_analysis Data Analysis (Quantification of Impurity) uv_detection->data_analysis

References

Atorvastatin 3-Deoxyhept-2E-Enoic Acid: A Technical Guide for its Use as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Atorvastatin 3-Deoxyhept-2E-Enoic Acid, a significant impurity of the widely prescribed drug, Atorvastatin.[1][2] This document outlines its chemical identity, its role as a pharmaceutical analytical impurity (PAI) and reference standard, and detailed methodologies for its analysis. The guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development and quality control, offering insights into the characterization, quantification, and relevance of this specific impurity in the pharmaceutical landscape.

Introduction

Atorvastatin is a synthetic lipid-lowering agent that acts as a competitive inhibitor of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[3][4] The purity and quality of the Atorvastatin drug substance are critical for its safety and efficacy. During the synthesis of Atorvastatin or upon its degradation, various impurities can be formed. This compound, also known as Atorvastatin Impurity J in the European Pharmacopoeia, is a recognized process-related impurity and degradation product.[1][2] As such, its identification, quantification, and control are essential aspects of pharmaceutical quality assurance. This guide focuses on the use of this compound as a reference standard in analytical procedures.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a reference standard is fundamental to its correct use and interpretation of analytical results. The key properties of this compound are summarized in the table below.

PropertyValue
Chemical Name (2E,5S)-7-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-5-hydroxy-2-heptenoic acid
Synonyms Atorvastatin EP Impurity J, (2E)-2,3-Dehydroxy Atorvastatin, Dehydro Atorvastatin
CAS Number 1105067-93-3[1]
Molecular Formula C₃₃H₃₃FN₂O₄[1]
Molecular Weight 540.62 g/mol [1]
Appearance White to Pale Beige Solid[1]
Solubility Soluble in organic solvents such as methanol and acetonitrile.
Storage 2-8°C in a well-closed container.[1]

Role as a Reference Standard

This compound is utilized as a Pharmaceutical Analytical Impurity (PAI) reference standard. Its primary applications in this capacity include:

  • Peak Identification: To confirm the identity of the impurity peak in a chromatographic analysis of Atorvastatin drug substance or drug product.

  • Method Development and Validation: As a critical component in the development and validation of analytical methods, such as HPLC and LC-MS/MS, for the separation and quantification of Atorvastatin and its impurities.

  • Quantitative Analysis: To accurately quantify the amount of this impurity in a sample. This is typically achieved by comparing the peak response of the impurity in the sample to the peak response of a known concentration of the reference standard.

  • Forced Degradation Studies: To help identify and characterize degradation products that form under various stress conditions (e.g., acid, base, oxidation, light, heat).[5]

Quantitative Data

The precise quantification of impurities is a critical aspect of pharmaceutical quality control. The following tables provide typical specifications for an this compound reference standard and an overview of its quantitative analysis.

Table 4.1: Typical Certificate of Analysis Data for this compound Reference Standard
ParameterSpecification
Appearance Conforms to standard
Solubility Conforms to standard
¹H-NMR Conforms to structure
Mass Spectrum Conforms to structure
Chromatographic Purity (by HPLC) >95%[1]
Table 4.2: Relative Response Factor (RRF)

The Relative Response Factor (RRF) is a crucial parameter for the accurate quantification of impurities when a reference standard for each impurity is not used in every analysis. It is determined by the ratio of the response of the impurity to the response of the active pharmaceutical ingredient (API) at the same concentration.

ImpurityMethod for RRF Determination
This compound (Impurity J)The RRF is determined by dividing the slope of the calibration curve of the impurity by the slope of the calibration curve of Atorvastatin.[5]

It is important to note that the RRF can be dependent on the specific chromatographic conditions and the detector used. Therefore, it is recommended to determine the RRF in-house or use a value provided by the pharmacopeia or the reference standard supplier.

Experimental Protocols

The following are detailed, representative experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

HPLC Method for Impurity Profiling

This method is suitable for the separation and quantification of Atorvastatin and its related impurities, including this compound.

  • Chromatographic System:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: A mixture of buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid) and acetonitrile (e.g., 70:30 v/v).[6]

    • Mobile Phase B: A mixture of buffer and acetonitrile (e.g., 35:65 v/v).[6]

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 100 0
      20 0 100
      25 0 100
      30 100 0

      | 35 | 100 | 0 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 244 nm.[6]

    • Injection Volume: 20 µL.[6]

  • Standard and Sample Preparation:

    • Diluent: A mixture of water and acetonitrile (20:80 v/v).[6]

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 1 µg/mL).

    • Sample Solution: Prepare a solution of the Atorvastatin drug substance or drug product in the diluent to a final concentration of approximately 1 mg/mL of Atorvastatin.

LC-MS/MS Method for High-Sensitivity Analysis

This method is suitable for the detection and quantification of low levels of Atorvastatin and its impurities in complex matrices such as plasma.

  • Chromatographic System:

    • Column: A high-resolution reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to separate the analytes of interest.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Atorvastatin and this compound.

      • Atorvastatin: e.g., m/z 559.3 → 440.2

      • This compound: The specific transition should be determined by direct infusion of the reference standard.

    • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

  • Sample Preparation (for plasma samples):

    • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma sample, vortex, and centrifuge to remove precipitated proteins.

    • Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in the mobile phase.

Visualization of Related Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathway of the parent drug, Atorvastatin, and the formation of this compound through degradation.

Atorvastatin Metabolic Pathway

Atorvastatin_Metabolism Atorvastatin Atorvastatin Ortho_Hydroxy ortho-Hydroxy Atorvastatin (Active) Atorvastatin->Ortho_Hydroxy CYP3A4 Para_Hydroxy para-Hydroxy Atorvastatin (Active) Atorvastatin->Para_Hydroxy CYP3A4 Glucuronide Atorvastatin Glucuronide Atorvastatin->Glucuronide UGTs Lactone Atorvastatin Lactone (Inactive) Atorvastatin->Lactone Beta_Oxidation Beta-Oxidation Products Atorvastatin->Beta_Oxidation Ortho_Hydroxy->Glucuronide UGTs Ortho_Hydroxy->Lactone Para_Hydroxy->Glucuronide UGTs Para_Hydroxy->Lactone

Caption: Metabolic pathway of Atorvastatin in the liver.

Atorvastatin Degradation Pathway

Atorvastatin_Degradation cluster_stress Stress Conditions Acid Acidic Hydrolysis Atorvastatin Atorvastatin Acid->Atorvastatin Oxidation Oxidation Oxidation->Atorvastatin Photolysis Photolytic Stress Photolysis->Atorvastatin Thermal Thermal Stress Thermal->Atorvastatin Impurity_J Atorvastatin 3-Deoxyhept-2E-Enoic Acid (Impurity J) Atorvastatin->Impurity_J Other_Impurities Other Degradation Products Atorvastatin->Other_Impurities

References

Atorvastatin 3-Deoxyhept-2E-Enoic Acid: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin, a leading synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia. The purity and impurity profile of any active pharmaceutical ingredient (API) is critical to its safety and efficacy. "Atorvastatin 3-Deoxyhept-2E-Enoic Acid," also identified as Atorvastatin EP Impurity J, is a known process-related impurity and degradation product of Atorvastatin.[][2] This technical guide provides a comprehensive review of the available scientific literature on this specific impurity, focusing on its physicochemical properties, synthesis, analytical methodologies, and what is known about its biological activity.

Physicochemical Properties

This compound is characterized by the chemical formula C₃₃H₃₃FN₂O₄ and a molecular weight of approximately 540.62 g/mol .[3] It is recognized by the CAS Number 1105067-93-3. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Chemical Name (2E,5S)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxyhept-2-enoic acidSynZeal
Synonyms Atorvastatin EP Impurity J, 2,3-Anhydro Atorvastatin, Dehydro Atorvastatin Acid[2]
CAS Number 1105067-93-3[3]
Molecular Formula C₃₃H₃₃FN₂O₄[3]
Molecular Weight 540.62 g/mol [3]

Formation and Synthesis

This compound can be formed during the synthesis of Atorvastatin or as a degradation product, particularly under acidic conditions.[4] Forced degradation studies of Atorvastatin have shown that acidic hydrolysis leads to the formation of degradation products, including those resulting from dehydration of the 3,5-dihydroxyheptanoate side chain.[4][5]

While a specific, detailed synthesis protocol for the exclusive production of this compound is not extensively described in peer-reviewed literature, its formation via the dehydration of Atorvastatin provides a likely synthetic route. This process involves the elimination of a water molecule from the C-2 and C-3 positions of the heptanoic acid side chain of Atorvastatin.

A generalized workflow for its formation as a degradation product is outlined below.

G atorvastatin Atorvastatin acid_stress Acidic Stress Conditions (e.g., 0.1 N HCl) atorvastatin->acid_stress dehydration Dehydration of 3,5-dihydroxyheptanoate side chain acid_stress->dehydration impurity_j This compound (Impurity J) dehydration->impurity_j G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis atorvastatin_sample Atorvastatin Bulk Drug or Formulation dissolution Dissolution in appropriate diluent atorvastatin_sample->dissolution hplc Reversed-Phase HPLC dissolution->hplc detection UV Detection hplc->detection quantification Quantification of Impurity J detection->quantification comparison Comparison against Reference Standard quantification->comparison G reagents Assay Reagents: HMG-CoA Reductase HMG-CoA NADPH incubation Incubation at 37°C reagents->incubation inhibitor Test Compound: This compound inhibitor->incubation measurement Spectrophotometric Measurement (OD 340 nm) incubation->measurement calculation Calculation of % Inhibition and IC50 measurement->calculation

References

"Atorvastatin 3-Deoxyhept-2E-Enoic Acid" physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of Atorvastatin 3-Deoxyhept-2E-Enoic Acid, a known impurity of the widely prescribed drug, Atorvastatin. This document summarizes its core properties, analytical methodologies for its detection and quantification, and a plausible pathway for its formation.

Core Physical and Chemical Characteristics

This compound is recognized as a process impurity and degradation product of Atorvastatin.[1][2][] As a United States Pharmacopeia (USP) Pharmaceutical Analytical Impurity (PAI), it serves as a reference standard in analytical testing to ensure the quality and safety of Atorvastatin drug products.[4]

The fundamental physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₃₃H₃₃FN₂O₄[4][5][6]
Molecular Weight 540.62 g/mol [4][6]
CAS Number 1105067-93-3[4][5]
Appearance White to Pale Beige Solid[]
Melting Point 125-130 °C[6][]
Boiling Point 705.7 ± 60.0 °C at 760 mmHg[]
Density 1.18 ± 0.1 g/cm³[]
Solubility Slightly soluble in Chloroform and Methanol.[]
Storage Recommended storage at 2-8°C or -20°C for long-term stability.[4][]

Experimental Protocols

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

The quantification of Atorvastatin and its impurities, including this compound, is crucial for quality control in pharmaceutical manufacturing. Several HPLC methods have been developed for this purpose. Below is a representative protocol based on published stability-indicating LC methods.

Objective: To separate and quantify this compound in the presence of Atorvastatin and other related substances.

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer (LC-MS).

Chromatographic Conditions:

  • Column: Zorbax Bonus-RP, or equivalent C18 column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile).[8][9]

  • Gradient Program: A linear gradient program designed to elute the main component and all impurities within a reasonable run time.

  • Flow Rate: Approximately 1.0 mL/min.[10]

  • Detection: UV detection at 245 nm.[10] For peak identification and confirmation, a mass spectrometer can be coupled to the LC system.[8][10][11]

  • Column Temperature: 40 °C.[9]

Sample Preparation:

  • Prepare a stock solution of the Atorvastatin drug substance or product in a suitable diluent (e.g., a mixture of acetonitrile, tetrahydrofuran, and water).

  • For method validation and impurity identification, a solution can be spiked with a known concentration of this compound reference standard.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject a defined volume of the sample solution.

  • Run the gradient program and record the chromatogram.

  • Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.

  • Quantify the impurity based on the peak area relative to the main Atorvastatin peak or an external standard.

Synthesis and Formation

This compound is typically formed as a byproduct during the synthesis of Atorvastatin or as a degradation product.[1][2] Direct synthesis of the E-isomer has been reported to be challenging, with it often being isolated from complex reaction mixtures.[1] One plausible pathway for its formation is through the dehydration of Atorvastatin, particularly under acidic conditions.[2]

A generalized workflow for the formation and isolation of this impurity is outlined below.

Visualizations

experimental_workflow cluster_synthesis Atorvastatin Synthesis/Degradation cluster_analysis Analysis and Isolation atorvastatin Atorvastatin dehydration Dehydration Reaction (e.g., Acidic Conditions) atorvastatin->dehydration Stress Condition mixture Reaction Mixture containing Atorvastatin and Impurities dehydration->mixture hplc HPLC Separation mixture->hplc isolation Fraction Collection hplc->isolation characterization Structural Characterization (NMR, MS, IR) isolation->characterization final_product Isolated Atorvastatin 3-Deoxyhept-2E-Enoic Acid characterization->final_product

Caption: Generalized workflow for the formation, isolation, and characterization of this compound.

analytical_workflow start Sample Preparation (Drug Substance/Product) hplc_injection Injection into HPLC System start->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection Detection (UV at 245 nm or MS) separation->detection data_analysis Data Analysis (Peak Integration and Quantification) detection->data_analysis result Report Impurity Level data_analysis->result

Caption: Logical workflow for the analytical determination of this compound.

Spectral Data

While specific spectra are proprietary to manufacturers and databases, the scientific literature indicates that the synthesized impurities of Atorvastatin, including presumably the 3-Deoxyhept-2E-Enoic Acid, have been characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[1][2] These techniques would confirm the molecular structure, including the presence of the double bond in the heptenoic acid chain and the absence of the hydroxyl group at the 3-position, consistent with its name. LC-MS analysis is particularly useful for confirming the molecular weight of the impurity in complex mixtures.[8][10][11]

References

Atorvastatin 3-Deoxyhept-2E-Enoic Acid: A Comprehensive Technical Guide on its Role as a Drug Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin, a leading synthetic lipid-lowering agent, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular diseases. The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This technical guide provides an in-depth analysis of a significant impurity, Atorvastatin 3-Deoxyhept-2E-Enoic Acid, also identified in the European Pharmacopoeia as Atorvastatin EP Impurity J.

This document will explore the chemical identity, formation, and analytical methodologies for the detection and quantification of this impurity. Furthermore, it will touch upon its potential impact and the regulatory context surrounding its control in Atorvastatin drug substances and products.

Chemical Profile of the Impurity

This compound is a known process-related impurity and degradation product of Atorvastatin.[1][2] Its structural details are crucial for accurate identification and characterization.

Table 1: Chemical and Physical Properties

PropertyValue
Systematic Name (2E,5S)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxyhept-2-enoic acid
Synonyms Atorvastatin EP Impurity J, 2,3-Anhydro Atorvastatin, Dehydro Atorvastatin Acid
CAS Number 1105067-93-3
Molecular Formula C₃₃H₃₃FN₂O₄
Molecular Weight 540.62 g/mol

Formation and Control

This compound can arise during the synthesis of Atorvastatin or as a degradation product under various stress conditions. Forced degradation studies have shown that Atorvastatin degrades significantly under acidic hydrolysis, oxidative, thermal, and photolytic stress, leading to the formation of impurities, including Impurity J.[3]

The control of this impurity is a critical aspect of the manufacturing process and is managed through a robust control strategy, which includes:

  • Process Optimization: Fine-tuning of reaction conditions to minimize the formation of this and other impurities.

  • In-process Controls: Monitoring of critical process parameters to ensure they remain within defined limits.

  • Purification Techniques: Implementation of effective purification steps to remove the impurity from the final API.

  • Stability Studies: Comprehensive stability testing of the drug substance and product to understand degradation pathways and establish appropriate storage conditions.

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound are essential for ensuring the quality of Atorvastatin. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating Atorvastatin from its impurities and degradation products.

Experimental Protocol: HPLC-UV Method

This protocol is a composite representation based on various published methods for Atorvastatin impurity profiling.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., Zorbax Bonus-RP, 250 mm x 4.6 mm, 5 µm) is commonly used.[3]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH-adjusted) and an organic solvent (e.g., acetonitrile, methanol). For example, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid can be employed.[3]

  • Flow Rate: Typically 1.0 mL/min.[3]

  • Detection: UV detection at 245 nm.[3]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Maintained at a constant temperature, for instance, 40 °C.

Preparation of Solutions:

  • Standard Solution: A solution of this compound reference standard is prepared in a suitable diluent (e.g., a mixture of acetonitrile and water) at a known concentration.

  • Sample Solution: The Atorvastatin drug substance or a crushed tablet sample is dissolved in the diluent to achieve a target concentration.

  • System Suitability Solution: A solution containing both Atorvastatin and this compound is prepared to verify the resolution and performance of the chromatographic system.

Data Analysis:

The concentration of the impurity in the sample is determined by comparing the peak area of the impurity with the peak area of the reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity, making it a powerful tool for the identification and quantification of impurities, especially at trace levels.

Experimental Protocol: LC-MS/MS Method

  • Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC method, using a C18 column and a gradient mobile phase of acetonitrile and water, often with a modifier like formic acid to enhance ionization.[4]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive or negative ion mode, depending on the analyte's properties. For Atorvastatin and its impurities, positive ion mode is often used.[4]

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both Atorvastatin and the impurity to ensure selective and sensitive quantification.

Workflow Diagram: Impurity Analysis using LC-MS/MS

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Atorvastatin Sample Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into LC Filtration->Injection Prepared Sample Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Raw Data Quantification Quantification vs. Standard Integration->Quantification Report Report Generation Quantification->Report cluster_process Manufacturing & Stability cluster_control Quality Control cluster_outcome Product & Patient Synthesis Atorvastatin Synthesis Impurity Formation of This compound Synthesis->Impurity Degradation Degradation (Stress Conditions) Degradation->Impurity Analysis Analytical Testing (HPLC, LC-MS) Impurity->Analysis Specification Adherence to Specification Limits Analysis->Specification Product High-Quality Atorvastatin Product Specification->Product Safety Patient Safety and Efficacy Product->Safety

References

Methodological & Application

Application Notes and Protocols for the Analytical Method Development of Atorvastatin 3-Deoxyhept-2E-Enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Atorvastatin, a widely prescribed medication for lowering cholesterol, can contain various impurities that arise during its synthesis or degradation.[1] One such process-related impurity is Atorvastatin 3-Deoxyhept-2E-Enoic Acid.[2][3] The accurate identification and quantification of this and other impurities are crucial for ensuring the safety and efficacy of the final drug product.[1][4] This document provides a detailed application note and protocol for the analytical method development and validation for the quantification of this compound in atorvastatin active pharmaceutical ingredient (API) or formulated drug products. The primary analytical technique employed is High-Performance Liquid Chromatography (HPLC) with UV detection, a common and robust method for this type of analysis.[1][4][5][6]

Analytical Method Overview

The proposed method is a reverse-phase HPLC (RP-HPLC) method designed to separate this compound from the parent Atorvastatin peak and other potential impurities. The method utilizes a C18 column and a gradient elution with a mobile phase consisting of an acidic buffer and an organic solvent. Detection is performed using a UV detector at a wavelength that provides adequate sensitivity for both Atorvastatin and the impurity.

Experimental Protocols

Materials and Reagents
  • Atorvastatin Calcium reference standard

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Purified water (18.2 MΩ·cm)

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time Approximately 30 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
203070
253070
267030
307030
Standard and Sample Preparation

Diluent: Acetonitrile:Water (50:50, v/v)

Standard Stock Solution (Atorvastatin): Accurately weigh about 25 mg of Atorvastatin Calcium reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 500 µg/mL.

Impurity Stock Solution (this compound): Accurately weigh about 5 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 50 µg/mL.

System Suitability Solution: Prepare a solution containing approximately 5 µg/mL of Atorvastatin and 5 µg/mL of this compound in the diluent. This can be achieved by appropriate dilutions of the stock solutions.

Sample Solution (Atorvastatin API): Accurately weigh about 25 mg of the Atorvastatin API sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 500 µg/mL.

Sample Solution (Atorvastatin Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 25 mg of Atorvastatin into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 15 minutes with intermittent shaking. Dilute to volume with the diluent, mix well, and filter through a 0.45 µm membrane filter.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[5] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank (diluent), the impurity standard, the Atorvastatin standard, and a sample solution. The chromatograms should show no interference at the retention time of this compound. Peak purity analysis using a PDA detector can also be performed to confirm the homogeneity of the analyte peak.

Linearity and Range

The linearity of the method should be established by analyzing a series of solutions of this compound at different concentrations. A typical range for an impurity is from the reporting threshold to 120% of the specification limit.

Table 2: Linearity Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
0.255,200
0.5010,500
1.0021,000
2.5052,500
5.00104,000
Correlation Coefficient (r²) > 0.999
Accuracy

Accuracy should be assessed by spiking a placebo or a sample of the drug product with known amounts of this compound at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery should be calculated.

Table 3: Accuracy Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
50%1.251.2398.4%
100%2.502.4899.2%
150%3.753.78100.8%
Average Recovery 99.5%
Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). For repeatability, a minimum of six replicate injections of a standard solution should be performed, and the relative standard deviation (RSD) of the peak areas should be calculated.

Table 4: Precision Data

ParameterRSD (%)
Repeatability (n=6) < 2.0%
Intermediate Precision < 3.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.

Table 5: LOD and LOQ

ParameterValue
LOD ~0.05 µg/mL (S/N ≥ 3)
LOQ ~0.15 µg/mL (S/N ≥ 10)

System Suitability

Before conducting any sample analysis, the suitability of the chromatographic system must be verified. This is done by injecting the system suitability solution.

Table 6: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0 for both peaks
Theoretical Plates (N) ≥ 2000 for both peaks
Resolution (Rs) ≥ 2.0 between Atorvastatin and the impurity peak
%RSD of Peak Areas (n=5) ≤ 5.0% for the impurity peak

Calculation

The amount of this compound in the sample can be calculated using the following formula:

% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100

Where:

  • Area_impurity is the peak area of the impurity in the sample chromatogram.

  • Area_standard is the peak area of the impurity in the standard chromatogram.

  • Conc_standard is the concentration of the impurity standard.

  • Conc_sample is the concentration of the Atorvastatin sample.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Reagents & Materials standards Standard Preparation (Atorvastatin & Impurity) reagents->standards samples Sample Preparation (API or Tablets) reagents->samples system_suitability System Suitability Test standards->system_suitability analysis Sample Analysis samples->analysis hplc HPLC System Setup (Column, Mobile Phase, etc.) hplc->system_suitability system_suitability->analysis Pass integration Chromatogram Integration analysis->integration calculation Quantification of Impurity integration->calculation report Final Report calculation->report

Caption: Experimental workflow for the analysis of this compound.

Validation_Pathway cluster_params Validation Parameters (ICH Q2(R1)) method Analytical Method specificity Specificity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq validated_method Validated Method specificity->validated_method Specific linearity->validated_method Linear accuracy->validated_method Accurate precision->validated_method Precise lod_loq->validated_method Sensitive

Caption: Logical relationship of analytical method validation parameters.

References

Application Note: HPLC Analysis of Atorvastatin 3-Deoxyhept-2E-Enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Atorvastatin 3-Deoxyhept-2E-Enoic Acid, a known impurity of Atorvastatin. The presented method is crucial for quality control during the manufacturing process of Atorvastatin, ensuring the final drug product meets stringent purity requirements. This document provides a comprehensive protocol, including system suitability parameters and a detailed experimental workflow, intended for researchers, scientists, and professionals in drug development and quality assurance.

Introduction

Atorvastatin is a widely prescribed medication for lowering blood cholesterol and preventing cardiovascular diseases. During its synthesis and storage, various related compounds and degradation products can emerge as impurities. Regulatory bodies necessitate the meticulous monitoring and control of these impurities to guarantee the safety and efficacy of the final pharmaceutical product. This compound is recognized as a process-related impurity of Atorvastatin. Therefore, a reliable analytical method for its detection and quantification is essential. This application note outlines a validated HPLC method specifically tailored for the analysis of this impurity.

Experimental Protocol

This protocol is based on established reversed-phase HPLC principles for the analysis of Atorvastatin and its related compounds.[1][2][3]

1. Instrumentation and Materials

  • HPLC System: A gradient-capable HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reference Standard: this compound (USP Pharmaceutical Analytical Impurity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and purified water.

  • Reagents: Ammonium acetate, glacial acetic acid.

  • Sample Diluent: Acetonitrile and water in a 1:1 ratio.

2. Chromatographic Conditions

ParameterCondition
Mobile Phase A Buffer: 0.05 M Ammonium acetate adjusted to pH 5.0 with glacial acetic acid.
Mobile Phase B Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector Wavelength 244 nm
Injection Volume 10 µL
Run Time Approximately 30 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
06040
154060
252080
286040
306040

3. Preparation of Solutions

  • Buffer Preparation (Mobile Phase A): Dissolve 3.85 g of ammonium acetate in 1000 mL of purified water. Adjust the pH to 5.0 with glacial acetic acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent to obtain a final concentration of 0.01 mg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the Atorvastatin drug substance or product in the sample diluent to a final concentration of 1 mg/mL.

4. System Suitability

To ensure the validity of the analytical results, system suitability tests must be performed before sample analysis. The acceptance criteria are outlined in Table 2.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) for replicate injections (n=6) ≤ 2.0%

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow A Solution Preparation B Standard & Sample Weighing A->B C Dissolution in Diluent B->C I Inject Standard Solution (n=6) C->I D HPLC System Setup E Column Installation & Equilibration D->E F Mobile Phase Preparation & Degassing D->F G Method Parameter Input D->G F->E G->E H System Suitability Test H->I J Check Acceptance Criteria I->J J->D Fail K Sample Analysis J->K Pass L Inject Sample Solutions K->L M Data Acquisition & Processing L->M N Peak Identification & Integration M->N O Quantification of Impurity N->O P Report Generation O->P

Caption: HPLC analysis workflow for Atorvastatin impurity.

Data Presentation

The concentration of this compound in the sample can be calculated using the following formula:

% Impurity = (Areaimpurity / Areastandard) x (Concstandard / Concsample) x 100

Where:

  • Areaimpurity is the peak area of this compound in the sample chromatogram.

  • Areastandard is the average peak area of this compound in the standard chromatograms.

  • Concstandard is the concentration of the this compound standard solution (mg/mL).

  • Concsample is the concentration of the Atorvastatin sample solution (mg/mL).

Conclusion

The HPLC method described in this application note is suitable for the accurate and precise determination of this compound in Atorvastatin drug substances and products. The method is specific, robust, and meets the typical requirements for quality control in a pharmaceutical setting. Adherence to the outlined protocol and system suitability criteria will ensure reliable and reproducible results.

References

Application Notes & Protocols: Preparation of "Atorvastatin 3-Deoxyhept-2E-Enoic Acid" Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin, a leading synthetic lipid-lowering agent, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The control of impurities in the final drug product is a critical aspect of pharmaceutical quality control to ensure safety and efficacy. "Atorvastatin 3-Deoxyhept-2E-Enoic Acid" is a known impurity of Atorvastatin.[1][2] Accurate quantification of this and other related substances is essential during drug development and manufacturing.

This document provides a detailed protocol for the preparation of a standard solution of "this compound" for use as a reference standard in analytical procedures. The availability of a well-characterized standard is fundamental for the validation of analytical methods and the routine quality control of Atorvastatin drug substance and product. This protocol outlines the necessary steps for preparing a stock solution and working standards, along with recommendations for storage and handling.

Materials and Reagents

Material/ReagentGradeSupplier Recommendation
This compound Reference StandardPharmaceutical Analytical Impurity (PAI) or equivalentBiosynth, Sigma-Aldrich, USP, etc.
Acetonitrile (ACN)HPLC GradeFisher Scientific, Merck, etc.
Tetrahydrofuran (THF), stabilizer-freeHPLC GradeFisher Scientific, Merck, etc.
WaterHPLC Grade/Milli-Q® or equivalentIn-house purification system
MethanolHPLC GradeFisher Scientific, Merck, etc.
Dimethylformamide (DMF)HPLC GradeSigma-Aldrich, Merck, etc.
Volumetric flasks, Class AVarious sizesVWR, Pyrex, etc.
Pipettes, calibratedVarious sizesEppendorf, Gilson, etc.
Analytical balance0.01 mg readabilityMettler Toledo, Sartorius, etc.
Syringe filters, 0.22 µm PTFE-Millipore, Pall, etc.

Standard Preparation Protocol

This protocol describes the preparation of a stock solution and subsequent working standard solutions of this compound.

Diluent Preparation

A common diluent for Atorvastatin and its related compounds consists of a mixture of acetonitrile, tetrahydrofuran, and water.

  • Procedure:

    • Carefully measure acetonitrile, stabilizer-free tetrahydrofuran, and water in a 1:1:2 ratio.

    • Mix thoroughly in a clean, appropriate container.

    • Allow the solution to equilibrate to room temperature before use.

Stock Standard Solution Preparation (e.g., 100 µg/mL)
  • Weighing: Accurately weigh approximately 2.5 mg of the "this compound" reference standard into a clean, dry 25 mL amber volumetric flask. The use of an analytical balance with a readability of at least 0.01 mg is required.

  • Dissolution: Add approximately 15 mL of the diluent to the volumetric flask. Sonicate for 5-10 minutes to ensure complete dissolution of the standard.

  • Dilution to Volume: Allow the solution to return to room temperature. Dilute to the mark with the diluent.

  • Homogenization: Cap the flask and invert it at least 15 times to ensure a homogeneous solution.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean, amber vial for storage.

Working Standard Solution Preparation (e.g., 1 µg/mL)
  • Pipetting: Accurately pipette 1.0 mL of the Stock Standard Solution (100 µg/mL) into a 100 mL amber volumetric flask.

  • Dilution: Dilute to the mark with the diluent.

  • Homogenization: Cap the flask and invert it at least 15 times to ensure a homogeneous solution.

  • Transfer: Transfer the working standard solution to a clean, amber HPLC vial for analysis.

Quality Control of the Standard Solution

The prepared standard solution should be analyzed to confirm its identity and concentration before use in routine testing. High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended technique.

Recommended HPLC Method

Several HPLC methods have been reported for the analysis of Atorvastatin and its impurities.[3][4][5][6] A stability-indicating method is crucial. The following is a generalized method based on common practices:

ParameterCondition
Column Zorbax Bonus-RP (or equivalent C18/C8 column)
Mobile Phase A Water:Acetonitrile:Trifluoroacetic Acid
Mobile Phase B Acetonitrile
Gradient A suitable gradient to resolve the impurity from Atorvastatin and other related substances.
Flow Rate 1.0 mL/min[3]
Detection Wavelength 245 nm[3]
Injection Volume 10 µL
Column Temperature 30 °C
System Suitability

Before analyzing the prepared standard, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a solution containing Atorvastatin and its key impurities.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
Resolution ≥ 1.5 between adjacent peaks
%RSD of replicate injections ≤ 2.0% for peak area and retention time
Identity Confirmation

The identity of the "this compound" peak in the chromatogram of the prepared standard solution should be confirmed by comparing its retention time with that of a previously characterized standard or by using a photodiode array (PDA) detector to compare the UV spectrum. For definitive identification, LC-MS can be employed.[3]

Storage and Stability

Proper storage of the reference standard and its solutions is critical to maintain their integrity.

MaterialStorage ConditionStability
"this compound" solid reference standard Store at < -15°C in a well-closed container.[7]Refer to the Certificate of Analysis (CoA) from the supplier.
Stock Standard Solution Store at 2-8°C, protected from light.Typically stable for up to 7 days. Stability should be verified.
Working Standard Solution Prepare fresh daily.-

The stability of solutions should be established through a formal stability study.

Experimental Workflow and Diagrams

Workflow for Standard Preparation and QC

G cluster_prep Standard Preparation cluster_working Working Standard Preparation cluster_qc Quality Control weigh Weigh Reference Standard dissolve Dissolve in Diluent weigh->dissolve dilute_stock Dilute to Volume (Stock) dissolve->dilute_stock filter_stock Filter Stock Solution dilute_stock->filter_stock pipette_stock Pipette Stock Solution filter_stock->pipette_stock Use for Working Standard identity Identity Confirmation (RT/UV) filter_stock->identity Confirm Identity dilute_working Dilute to Volume (Working) pipette_stock->dilute_working hplc HPLC Analysis dilute_working->hplc Analyze system_suitability System Suitability Test system_suitability->hplc

Caption: Workflow for the preparation and quality control of the "this compound" standard solution.

Conclusion

This application note provides a comprehensive protocol for the preparation of a standard solution of "this compound". Adherence to this protocol, including proper handling, storage, and quality control, is essential for accurate and reliable quantification of this impurity in Atorvastatin samples. Researchers, scientists, and drug development professionals should adapt the specific concentrations and analytical methods based on their specific needs and regulatory requirements.

References

Application Notes and Protocols for Impurity Profiling of Atorvastatin 3-Deoxyhept-2E-Enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin is a widely prescribed medication for lowering cholesterol and preventing cardiovascular diseases. The manufacturing and storage of Atorvastatin can lead to the formation of various impurities, which may affect the drug's efficacy and safety. "Atorvastatin 3-Deoxyhept-2E-Enoic Acid," also known as Atorvastatin EP Impurity J, is a known impurity of Atorvastatin.[1] Rigorous monitoring and control of this impurity are crucial to ensure the quality and safety of the final drug product.

These application notes provide detailed protocols for the identification and quantification of this compound in Atorvastatin drug substances and formulations. The methodologies are based on modern chromatographic techniques and are intended to support quality control, stability studies, and regulatory submissions.

Significance of Impurity Profiling

Impurity profiling is a critical aspect of drug development and manufacturing.[2][3] It involves the identification and quantification of all potential and actual impurities in a drug substance. This process is essential for:

  • Ensuring Patient Safety: Some impurities can be toxic or have pharmacological activity.

  • Maintaining Drug Efficacy: Impurities can potentially degrade the active pharmaceutical ingredient (API), reducing its effectiveness.

  • Regulatory Compliance: Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set strict limits for impurities in pharmaceutical products.[4][5][6][7]

This compound: An Overview

  • Chemical Name: (2E,5S)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-5-hydroxyhept-2-enoic acid[1]

  • Molecular Formula: C₃₃H₃₃FN₂O₄[8]

  • Molecular Weight: 540.64 g/mol [8]

  • Synonyms: Atorvastatin EP Impurity J, Atorvastatin 3-Deoxy-Hept-2-Enoate[1]

This impurity can arise from the synthesis process or as a degradation product of Atorvastatin.[4][9] Its presence and concentration must be carefully monitored.

Quantitative Data Summary

The acceptable limits for impurities in Atorvastatin are defined by pharmacopeias. While a specific limit for this compound (Impurity J) is not consistently detailed across all monographs, general limits for specified and unspecified impurities apply. According to the European Pharmacopoeia, limits for some specified impurities are set, while unspecified impurities are generally controlled at lower levels.[4]

Table 1: Example of European Pharmacopoeia Limits for Atorvastatin Impurities

ImpurityAcceptance Criterion
Impurity A≤ 0.3%
Impurity B≤ 0.3%
Impurity C≤ 0.15%
Impurity D≤ 0.15%
Any Unspecified Impurity≤ 0.10%
Total ImpuritiesNot more than the sum of the limits of all specified impurities

Note: These limits are for illustrative purposes and may vary based on the specific monograph and drug product.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Quantification

This protocol describes a gradient reverse-phase HPLC method suitable for the separation and quantification of this compound from Atorvastatin and other related impurities.[10]

1. Instrumentation and Materials

  • High-Performance Liquid Chromatograph with a UV detector

  • Luna C18 column (or equivalent)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Tetrahydrofuran (THF)

  • Glacial acetic acid

  • Purified water

  • Reference standard of this compound

  • Atorvastatin API or drug product sample

2. Chromatographic Conditions

ParameterCondition
Column Luna C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Ammonium acetate buffer (pH 4.0)
Mobile Phase B Acetonitrile:Tetrahydrofuran (e.g., 80:20 v/v)
Gradient Elution Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 248 nm
Injection Volume 10 µL

3. Preparation of Solutions

  • Ammonium Acetate Buffer (pH 4.0): Dissolve an appropriate amount of ammonium acetate in purified water and adjust the pH to 4.0 with glacial acetic acid.

  • Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a final concentration of approximately 0.001 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the Atorvastatin API or a powdered sample of the drug product in the diluent to obtain a final concentration of approximately 1 mg/mL of Atorvastatin.

4. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the diluent as a blank to ensure a clean baseline.

  • Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time reproducibility, peak area precision).

  • Inject the sample solution.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the amount of the impurity in the sample using the peak area of the standard and the sample.

Protocol 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method for Identification and Trace Quantification

1. Instrumentation and Materials

  • UPLC system coupled with a triple quadrupole mass spectrometer

  • Acquity UPLC HSS T3 column (or equivalent)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Purified water (LC-MS grade)

  • Reference standard of this compound

  • Atorvastatin API or drug product sample

2. UPLC Conditions

ParameterCondition
Column Acquity UPLC HSS T3 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Elution To be optimized for optimal separation
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

3. MS/MS Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 541.3
Product Ion (m/z) To be determined by direct infusion of the standard
Collision Energy To be optimized
Cone Voltage To be optimized

4. Preparation of Solutions

  • Prepare standard and sample solutions as described in Protocol 1, using LC-MS grade solvents and diluents.

5. Analysis Procedure

  • Optimize the MS/MS parameters by infusing the standard solution directly into the mass spectrometer to determine the optimal precursor-to-product ion transition and collision energy.

  • Equilibrate the UPLC-MS/MS system.

  • Inject the blank, standard, and sample solutions.

  • Identify and quantify this compound based on its specific MRM transition and retention time.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting sample_prep Sample Preparation (API or Drug Product) hplc_uplc HPLC / UPLC System sample_prep->hplc_uplc standard_prep Standard Preparation (this compound) standard_prep->hplc_uplc column Analytical Column (e.g., C18) hplc_uplc->column detector Detector (UV or MS/MS) column->detector data_acquisition Data Acquisition detector->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration quantification Quantification and Reporting peak_integration->quantification

Caption: Experimental workflow for impurity profiling.

impurity_relationship atorvastatin Atorvastatin (API) degradation Degradation (e.g., Hydrolysis, Oxidation) atorvastatin->degradation synthesis Synthesis Process synthesis->atorvastatin impurity_j This compound (Impurity J) synthesis->impurity_j Process-related Impurity degradation->impurity_j Degradation Product

Caption: Origin of Atorvastatin Impurity J.

References

Application Note: Mass Spectrometry Analysis of Atorvastatin 3-Deoxyhept-2E-Enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin is a widely prescribed medication belonging to the statin class of drugs, which are used to lower cholesterol and prevent cardiovascular disease. The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. "Atorvastatin 3-Deoxyhept-2E-Enoic Acid" is a known impurity of Atorvastatin.[1][] Regulatory bodies require the identification, characterization, and quantification of such impurities to ensure the quality of the final drug product.[3][4] This application note provides a detailed protocol for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful technique for separating and identifying structurally related compounds.[5][6]

The molecular formula of this compound is C₃₃H₃₃FN₂O₄, and its molecular weight is 540.64 g/mol .[][7] Understanding the fragmentation patterns of Atorvastatin and its related compounds is crucial for their unambiguous identification.[8][9][10]

Experimental Protocols

This section details the methodology for the analysis of Atorvastatin and its impurities, including this compound, by LC-MS/MS.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of Atorvastatin and its impurities, including this compound, in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solution to create calibration standards at concentrations ranging from 0.01 µg/mL to 1.0 µg/mL.[11]

  • Sample Preparation (for drug substance or formulation): Dissolve the Atorvastatin drug substance or a crushed tablet in the mobile phase or a suitable solvent to achieve a final concentration within the calibration range. For example, a 1 mg/mL solution of commercially available atorvastatin calcium can be prepared.[4] Filter the sample through a 0.45 µm syringe filter before injection.

Liquid Chromatography (LC)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column is typically used for the separation of Atorvastatin and its impurities. A common choice is a C18 column (e.g., Welch XB C18, 4.6 × 150 mm, 3.5 μm).[12]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent is effective. For example:

    • Mobile Phase A: 10 mM ammonium acetate in water.[12]

    • Mobile Phase B: Acetonitrile.[12]

    • A gradient program can be optimized to achieve good separation of the main peak from its impurities.

  • Flow Rate: A typical flow rate is between 0.8 and 1.2 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 40 °C, to ensure reproducible retention times.[13]

  • Injection Volume: 1.0 to 10 µL.[9][13]

Mass Spectrometry (MS)
  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) is suitable for this analysis.[9][10]

  • Ionization Source: Electrospray ionization (ESI) is commonly used. Both positive and negative ion modes should be evaluated, although positive mode is frequently reported for Atorvastatin and its impurities.[8][14]

  • Ionization Parameters:

    • Capillary Voltage: Typically around 3.0-4.0 kV.[9]

    • Nebulizer Gas: Nitrogen at a pressure of approximately 35 psi.[14]

    • Curtain Gas: Nitrogen at a pressure of about 10 psi.[14]

  • Data Acquisition: Data can be acquired in full scan mode to identify all ions or in Multiple Reaction Monitoring (MRM) mode for quantification of specific impurities.[8][15] In-source fragmentation can also be utilized to obtain structural information.[3][4]

Data Presentation

Quantitative analysis of impurities is crucial for quality control. The following table summarizes typical analytical parameters for the quantification of Atorvastatin-related substances.

Analyte/ImpurityPrecursor Ion (m/z)Product Ion (m/z)Limit of Quantification (LOQ)
Atorvastatin559.3440.2, 292.20.05 - 1 ng/mL
Impurity A (example)541.1-0.01 - 1.0 µg/mL[11]
Impurity C (example)557.1--
Other Related Impurities--21.5–70.8 ng/mL[5][16]

Note: The specific precursor and product ions for this compound would need to be determined experimentally, but the precursor ion [M+H]⁺ is expected to be around m/z 541.6.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of Atorvastatin impurities.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Standard Preparation Filter Filtration (0.45 µm) Standard->Filter Sample Drug Substance/Product Sample Preparation Sample->Filter LC HPLC/UHPLC Separation (C18 Column) Filter->LC MS Mass Spectrometry Detection (ESI, MRM/Scan) LC->MS Integration Peak Integration & Identification MS->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: LC-MS/MS Workflow for Atorvastatin Impurity Analysis.

Relationship between Atorvastatin and Impurity

This diagram shows the relationship between the active pharmaceutical ingredient (Atorvastatin) and its impurity, this compound.

G Atorvastatin Atorvastatin (API) Process Synthesis or Degradation Atorvastatin->Process can lead to Impurity This compound (Impurity) Process->Impurity formation of

Caption: Formation of Atorvastatin Impurity.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the identification and quantification of this compound and other related impurities in pharmaceutical samples. This methodology is essential for ensuring the quality, safety, and efficacy of Atorvastatin drug products, meeting the stringent requirements of regulatory agencies. The use of high-resolution mass spectrometry can further aid in the structural elucidation of unknown degradation products.[6][12]

References

Application Notes and Protocols for NMR Spectroscopy of Atorvastatin 3-Deoxyhept-2E-Enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopy analysis of "Atorvastatin 3-Deoxyhept-2E-Enoic Acid," a known impurity of the drug Atorvastatin. The protocols outlined below are intended to guide researchers in the structural elucidation and characterization of this and similar impurities.

Introduction

Atorvastatin is a widely prescribed medication for lowering cholesterol and preventing cardiovascular disease.[1] During its synthesis and storage, various impurities can form, one of which is this compound. The identification and characterization of such impurities are crucial for ensuring the quality, safety, and efficacy of the final drug product. NMR spectroscopy is a powerful analytical technique for the unambiguous structure determination of these small molecules.[2][3]

Chemical Structure

This compound

  • Molecular Formula: C₃₃H₃₃FN₂O₄

  • Molecular Weight: 540.64 g/mol

The structure is characterized by the core atorvastatin pyrrole ring system with a modified side chain, specifically a hept-2-enoic acid moiety resulting from dehydration of the C3-hydroxyl group of the native atorvastatin side chain.

NMR Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Assignment (Tentative) Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Aromatic Protons (Fluorophenyl, Phenyl groups)7.0 - 7.5m-
Vinyl Protons (-CH=CH-)5.8 - 7.0m~15 (trans coupling)
CH-OH~4.2m-
N-CH₂~3.9 - 4.1m-
CH (isopropyl)~3.2septet~7
CH₂ (aliphatic chain)1.5 - 2.5m-
CH₃ (isopropyl)~1.4d~7

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment (Tentative) Expected Chemical Shift (δ, ppm)
Carbonyl (Amide, Carboxylic Acid)165 - 175
Aromatic Carbons115 - 140
Vinyl Carbons (-C=C-)120 - 150
C-F (Fluorophenyl)160 - 165 (d, JC-F ~250 Hz)
C-OH65 - 75
N-CH₂40 - 45
Aliphatic CH₂, CH20 - 40
Isopropyl CH~26
Isopropyl CH₃~22

Experimental Protocols

The following protocols are generalized for the NMR analysis of small molecule impurities like this compound and can be adapted based on the specific instrumentation and sample availability.

Sample Preparation

A meticulous sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the sample is of the highest possible purity. Purification can be achieved using techniques such as preparative High-Performance Liquid Chromatography (HPLC).

  • Solvent Selection: Use a high-purity deuterated solvent that completely dissolves the sample. Common choices for similar molecules include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD). The choice of solvent can affect the chemical shifts.

  • Concentration: For a standard 5 mm NMR tube, a concentration of 5-20 mg of the compound in 0.5-0.7 mL of deuterated solvent is generally sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Weigh the desired amount of the sample into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

    • Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

2.1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm (centered around 6-8 ppm).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

2.2. ¹³C NMR Spectroscopy

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-250 ppm (centered around 100-125 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 or more, depending on the sample concentration.

  • Temperature: 298 K.

2.3. 2D NMR Spectroscopy (for full structural elucidation)

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Data Processing
  • Software: Use appropriate NMR data processing software (e.g., MestReNova, TopSpin, ACD/Labs).

  • Processing Steps:

    • Fourier Transformation: Convert the raw data (FID) into a spectrum.

    • Phase Correction: Manually or automatically correct the phase of the spectrum.

    • Baseline Correction: Correct any distortions in the baseline.

    • Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

    • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Peak Picking: Identify the chemical shifts of all peaks.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of a pharmaceutical impurity.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis ImpurityIsolation Impurity Isolation (e.g., HPLC) Dissolution Dissolution in Deuterated Solvent ImpurityIsolation->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer OneD_NMR 1D NMR (¹H, ¹³C) Transfer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Processing Data Processing TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment StructureElucidation Structure Elucidation Assignment->StructureElucidation

Caption: General workflow for NMR analysis of pharmaceutical impurities.

Atorvastatin Metabolic Pathway

Understanding the metabolic fate of Atorvastatin is crucial in drug development. The following diagram illustrates the primary metabolic pathways. Atorvastatin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[4][5][6][7]

metabolic_pathway Atorvastatin Atorvastatin Ortho_Hydroxy ortho-hydroxy Atorvastatin (Active) Atorvastatin->Ortho_Hydroxy CYP3A4/5 Para_Hydroxy para-hydroxy Atorvastatin (Active) Atorvastatin->Para_Hydroxy CYP3A4/5 Beta_Oxidation Beta-oxidation Products Atorvastatin->Beta_Oxidation Glucuronidation Glucuronidated Metabolites Ortho_Hydroxy->Glucuronidation UGT1A1, UGT1A3 Para_Hydroxy->Glucuronidation UGT1A1, UGT1A3

Caption: Primary metabolic pathways of Atorvastatin.

References

Application Notes and Protocols for Forced Degradation Studies of Atorvastatin: Formation of Atorvastatin 3-Deoxyhept-2E-Enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies of Atorvastatin, with a specific focus on the formation of the degradation product, Atorvastatin 3-Deoxyhept-2E-Enoic Acid (also known as Atorvastatin Impurity J). These studies are crucial for understanding the stability of Atorvastatin, identifying potential degradation products, and developing stability-indicating analytical methods as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).

Introduction

Atorvastatin is a widely prescribed medication for lowering cholesterol and preventing cardiovascular diseases.[1] Like all pharmaceutical substances, it is susceptible to degradation under various environmental conditions, which can impact its efficacy and safety. Forced degradation studies, or stress testing, are essential to identify the likely degradation products and establish the degradation pathways and the intrinsic stability of the molecule. One of the known degradation products of Atorvastatin is this compound (Impurity J), which has been observed to form under acidic and photolytic stress conditions.

This document outlines the methodologies for inducing the formation of this impurity and the analytical procedures for its quantification.

Data Presentation

The following table summarizes the qualitative and semi-quantitative findings from forced degradation studies of Atorvastatin, with a focus on the formation of this compound. It is important to note that while the formation of this impurity under specific stress conditions is confirmed, detailed quantitative data for this specific degradant is not extensively available in the public domain. The data presented is based on a comprehensive review of published studies.

Stress ConditionReagents and ConditionsObservationFormation of this compound (Impurity J)
Acid Hydrolysis 0.1 N HCl at ambient temperature (25 ± 2°C) for 24 hoursSignificant degradation of Atorvastatin observed.Formation confirmed.
Base Hydrolysis 1 N NaOH at ambient temperature (25 ± 2°C) for 42 hoursNo significant degradation of Atorvastatin observed.Not formed.
Oxidative 1% H₂O₂ solution at ambient temperature (25 ± 2°C) for 24 hoursSignificant degradation of Atorvastatin observed.Not reported as a primary product under these conditions.
Thermal 105°C for 10 daysSignificant degradation of Atorvastatin observed.Not reported as a primary product under these conditions.
Photolytic 200 W h/m² of UV light and 1.2 million lux hours of visible light for 11 daysSignificant degradation of Atorvastatin observed.Formation confirmed.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on Atorvastatin to investigate the formation of this compound.

Protocol for Acid-Induced Degradation

Objective: To induce the degradation of Atorvastatin under acidic conditions to generate this compound.

Materials:

  • Atorvastatin Calcium drug substance

  • 0.1 N Hydrochloric Acid (HCl)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks

  • Pipettes

  • pH meter

  • HPLC system with a UV detector

Procedure:

  • Accurately weigh and dissolve a known amount of Atorvastatin Calcium in a minimal amount of methanol.

  • Dilute the solution with 0.1 N HCl to a final concentration of approximately 1 mg/mL.

  • Store the solution at ambient temperature (25 ± 2°C) for 24 hours.

  • After the incubation period, neutralize the solution with an appropriate amount of a suitable base (e.g., 0.1 N NaOH).

  • Dilute the neutralized solution with a suitable mobile phase to a final concentration appropriate for HPLC analysis.

  • Analyze the sample by a validated stability-indicating HPLC method.

Protocol for Photolytic Degradation

Objective: To induce the degradation of Atorvastatin under photolytic conditions to generate this compound.

Materials:

  • Atorvastatin Calcium drug substance

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Quartz flasks or other UV-transparent containers

  • Photostability chamber equipped with UV and visible light sources

  • HPLC system with a UV detector

Procedure:

  • Prepare a solution of Atorvastatin Calcium in a mixture of methanol and water at a concentration of approximately 1 mg/mL.

  • Transfer the solution to a quartz flask.

  • Place the sample in a photostability chamber.

  • Expose the sample to UV light at an intensity of 200 W h/m² and visible light at an intensity of 1.2 million lux hours over a period of 11 days. A control sample should be stored under the same conditions but protected from light.

  • After the exposure period, dilute the sample with a suitable mobile phase to a final concentration appropriate for HPLC analysis.

  • Analyze both the exposed and control samples by a validated stability-indicating HPLC method.

Analytical Method for Quantification

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the separation and quantification of Atorvastatin and its degradation products.

Chromatographic Conditions (Example):

  • Column: Zorbax Bonus-RP (or equivalent C18 column)

  • Mobile Phase: A gradient elution with a mixture of water, acetonitrile, and trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

System Suitability: The system suitability should be evaluated by injecting a standard solution containing Atorvastatin and its known impurities, including this compound. The resolution between adjacent peaks should be greater than 1.5.

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Atorvastatin Drug Substance Dissolve Dissolve in appropriate solvent Start->Dissolve Acid Acid Hydrolysis (0.1N HCl, 24h) Dissolve->Acid Photo Photolytic Stress (UV/Vis light, 11 days) Dissolve->Photo Base Base Hydrolysis (1N NaOH, 42h) Dissolve->Base Oxidative Oxidative Stress (1% H2O2, 24h) Dissolve->Oxidative Thermal Thermal Stress (105°C, 10 days) Dissolve->Thermal Neutralize Neutralize (if applicable) Acid->Neutralize Dilute Dilute to working concentration Photo->Dilute Base->Neutralize Oxidative->Dilute Thermal->Dilute Neutralize->Dilute HPLC RP-HPLC Analysis Dilute->HPLC Data Data Interpretation and Quantification HPLC->Data

Caption: Workflow for Forced Degradation of Atorvastatin.

Proposed Degradation Pathway of Atorvastatin to this compound

Degradation_Pathway Atorvastatin Atorvastatin (dihydroxyheptanoic acid side chain) Impurity_J This compound (α,β-unsaturated enoic acid side chain) Atorvastatin->Impurity_J Acid or Light (Dehydration)

Caption: Formation of Impurity J from Atorvastatin.

References

Troubleshooting & Optimization

Technical Support Center: HPLC Analysis of Atorvastatin 3-Deoxyhept-2E-Enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Atorvastatin 3-Deoxyhept-2E-Enoic Acid, a known impurity of Atorvastatin.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a known impurity and degradation product of Atorvastatin, a widely used drug for lowering cholesterol.[1][] Its chemical formula is C₃₃H₃₃FN₂O₄, and it has a molecular weight of 540.62 g/mol .[3][4][5] Monitoring and controlling this impurity is crucial for ensuring the quality and safety of Atorvastatin drug products.

Q2: What are the likely chemical properties of this compound relevant to HPLC analysis?

Based on its chemical structure, this compound possesses a carboxylic acid functional group, making it an acidic compound. The pKa of the parent compound, Atorvastatin, is approximately 4.3 to 4.5.[6] It is reasonable to assume a similar pKa for this impurity. This acidic nature is a key factor in its chromatographic behavior and potential for peak tailing.

Q3: Why is my this compound peak tailing in my HPLC chromatogram?

Peak tailing for this compound is often attributed to secondary interactions between the analyte and the stationary phase. Given its acidic nature, a primary cause is the interaction of the carboxylate anion with active sites on the silica-based stationary phase, particularly residual silanol groups. Other contributing factors can include issues with the mobile phase, column condition, or the HPLC system itself.

Q4: How is peak tailing measured?

Peak tailing is typically quantified using the tailing factor (Tf) or asymmetry factor (As). A value of 1 indicates a perfectly symmetrical peak. A value greater than 1 suggests peak tailing. The calculation is often based on the peak width at a certain percentage of the peak height (e.g., 5% or 10%).

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Issue 1: Peak tailing is observed for the this compound peak.

Potential Cause 1: Inappropriate Mobile Phase pH

If the mobile phase pH is close to the pKa of the analyte (~4.4), a mixed population of ionized (deprotonated) and non-ionized (protonated) forms of the molecule will exist. The ionized form can interact strongly with residual silanols on the stationary phase, leading to peak tailing.

Solution:

  • Adjust Mobile Phase pH: Lower the pH of the mobile phase to at least 1.5 to 2 pH units below the pKa of the analyte. A pH of 2.5 to 3.0 is often a good starting point. This ensures the carboxylic acid group is fully protonated, minimizing interactions with silanols.

  • Use a Buffer: Incorporate a suitable buffer (e.g., phosphate or acetate buffer) at a concentration of 10-25 mM to maintain a consistent pH throughout the analysis.

Potential Cause 2: Secondary Interactions with Stationary Phase

Residual silanol groups on the surface of silica-based columns can interact with the polar functional groups of the analyte, causing peak tailing. This is especially problematic with older, Type A silica columns.

Solution:

  • Use an End-capped Column: Employ a modern, high-purity, end-capped C8 or C18 column. End-capping chemically modifies the surface to reduce the number of accessible silanol groups.

  • Add a Competing Agent: In some cases, adding a small amount of a competing agent, like triethylamine (TEA), to the mobile phase can help to mask the silanol groups. However, this is less common with modern columns.

Potential Cause 3: Column Overload

Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.

Solution:

  • Reduce Injection Volume: Decrease the volume of sample injected onto the column.

  • Dilute the Sample: Lower the concentration of the sample.

Potential Cause 4: Extra-Column Volume

Excessive volume in the tubing, injector, or detector flow cell can cause band broadening and peak tailing.

Solution:

  • Optimize Tubing: Use tubing with a narrow internal diameter (e.g., 0.12 mm) and keep the length as short as possible.

  • Ensure Proper Connections: Check all fittings to ensure they are secure and there are no gaps that could introduce dead volume.

Potential Cause 5: Column Contamination or Degradation

Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample band and cause peak tailing. Over time, the stationary phase can also degrade.

Solution:

  • Use a Guard Column: A guard column installed before the analytical column can trap contaminants and is more easily replaced.

  • Flush the Column: Implement a regular column flushing protocol with a strong solvent to remove strongly retained compounds.

  • Replace the Column: If performance does not improve after flushing, the column may need to be replaced.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment and Buffering
  • Objective: To optimize the mobile phase pH to minimize peak tailing of this compound.

  • Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile or methanol

    • Phosphoric acid or formic acid

    • Potassium phosphate monobasic or ammonium acetate

    • Calibrated pH meter

  • Procedure:

    • Prepare the aqueous component of the mobile phase. For a phosphate buffer, dissolve a calculated amount of potassium phosphate monobasic in HPLC-grade water to achieve the desired concentration (e.g., 20 mM).

    • Adjust the pH of the aqueous component using a dilute solution of phosphoric acid or formic acid to the target pH (e.g., start at pH 3.0).

    • Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter.

    • Prepare the final mobile phase by mixing the buffered aqueous solution with the organic solvent (e.g., acetonitrile) in the desired ratio.

    • Equilibrate the HPLC column with the new mobile phase until a stable baseline is achieved before injecting the sample.

Protocol 2: Column Flushing and Regeneration
  • Objective: To remove contaminants from the HPLC column that may be causing peak tailing.

  • Materials:

    • HPLC-grade water

    • HPLC-grade isopropanol

    • HPLC-grade methanol

    • HPLC-grade acetonitrile

    • HPLC-grade hexane (for normal-phase columns, if applicable)

  • Procedure (for Reverse-Phase Columns):

    • Disconnect the column from the detector.

    • Flush the column with 20-30 column volumes of HPLC-grade water (if the mobile phase contained buffer salts).

    • Flush with 20-30 column volumes of methanol.

    • Flush with 20-30 column volumes of acetonitrile.

    • Flush with 20-30 column volumes of isopropanol (a strong solvent).

    • To re-equilibrate, reverse the sequence, finishing with the mobile phase.

    • Reconnect the column to the detector and equilibrate with the mobile phase until the baseline is stable.

Data Presentation

Table 1: Recommended Starting Conditions for HPLC Analysis of Atorvastatin and its Impurities

ParameterRecommended ConditionRationale
Column C18 or C8, end-capped, ≤ 5 µm particle sizeProvides good retention for moderately polar compounds and minimizes silanol interactions.
Mobile Phase Acetonitrile/Methanol and a buffered aqueous phaseCommon solvents for reverse-phase chromatography of pharmaceuticals.
Aqueous Buffer 10-25 mM Phosphate or Acetate bufferMaintains a stable pH to ensure consistent ionization of the analyte.
pH 2.5 - 3.5Ensures the carboxylic acid group is protonated, reducing peak tailing.
Flow Rate 1.0 mL/min for a 4.6 mm ID columnA typical starting point for analytical scale HPLC.
Temperature 30 - 40 °CCan improve peak shape and reduce viscosity.
Injection Volume 5 - 20 µLShould be minimized to prevent column overload.

Mandatory Visualizations

Chemical Structures

Atorvastatin

alt text

This compound

alt text

Diagrams

G start Peak Tailing Observed for This compound check_ph Is Mobile Phase pH ~1.5-2 units below pKa (~4.4)? start->check_ph adjust_ph Adjust pH to 2.5-3.5 and add buffer (10-25 mM) check_ph->adjust_ph No check_column Is the column a modern, high-purity, end-capped column? check_ph->check_column Yes adjust_ph->check_column replace_column Switch to a high-purity, end-capped C8 or C18 column check_column->replace_column No check_overload Is the sample concentration and injection volume appropriate? check_column->check_overload Yes replace_column->check_overload reduce_load Dilute sample or reduce injection volume check_overload->reduce_load No check_system Check for extra-column volume (tubing, connections) check_overload->check_system Yes reduce_load->check_system optimize_system Use shorter, narrower ID tubing and ensure proper connections check_system->optimize_system Yes check_contamination Is the column contaminated or old? check_system->check_contamination No optimize_system->check_contamination flush_column Flush column with a strong solvent or replace if necessary check_contamination->flush_column Yes end_node Peak Shape Improved check_contamination->end_node No flush_column->end_node

Caption: Troubleshooting workflow for peak tailing.

G cluster_0 Silica Stationary Phase Si-O-Si Si-O-Si silanol Si-OH tailing Tailing Peak analyte_protonated Analyte (R-COOH) (Protonated at low pH) elution Symmetrical Peak analyte_protonated->elution Normal Elution analyte_ionized Analyte (R-COO⁻) (Ionized at pH > pKa) analyte_ionized->silanol Strong Secondary Interaction (Ionic) analyte_ionized->tailing Delayed Elution

Caption: Analyte-stationary phase interactions.

References

"Atorvastatin 3-Deoxyhept-2E-Enoic Acid" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Atorvastatin 3-Deoxyhept-2E-Enoic Acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a known impurity of Atorvastatin, a widely used HMG-CoA reductase inhibitor for lowering blood lipids.[1] Like its parent compound, Atorvastatin, this impurity is a poorly water-soluble molecule.[2] The low aqueous solubility can pose significant challenges in various experimental settings, including in vitro assays and formulation development, potentially leading to issues like precipitation and inconsistent results.

Q2: What are the generally known solvents for this compound?

A2: Based on available data, this compound has limited solubility in common laboratory solvents. It is reported to be slightly soluble in chloroform and methanol.[] For similar Atorvastatin impurities, slight solubility has also been noted in Dimethyl Sulfoxide (DMSO), sometimes requiring heat.[]

Q3: Can I dissolve this compound directly in an aqueous buffer?

A3: Direct dissolution in aqueous buffers is generally not recommended due to the compound's hydrophobic nature. It is advisable to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into the aqueous medium.

Q4: What are the primary methods for enhancing the solubility of poorly soluble compounds like this one?

A4: Several techniques can be employed to improve the solubility of poorly water-soluble drugs and their derivatives. These can be broadly categorized as physical and chemical modifications. Physical methods include particle size reduction (micronization), and creating solid dispersions in hydrophilic carriers. Chemical approaches involve pH adjustment, use of co-solvents, and complexation (e.g., with cyclodextrins).

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound.

Issue Possible Cause(s) Suggested Solution(s)
Compound precipitates out of solution when diluting a stock (e.g., in DMSO) into an aqueous medium. The final concentration of the compound in the aqueous solution exceeds its solubility limit. The drastic change in solvent polarity from the organic stock to the aqueous buffer causes the compound to "crash out."- Decrease the final working concentration of the compound.- Optimize the concentration of the organic co-solvent (e.g., DMSO) in the final solution. For most cell-based assays, the final DMSO concentration should be kept low (typically ≤0.5% v/v).- Add the stock solution dropwise to the vigorously vortexing aqueous buffer to ensure rapid dispersion.- Consider gentle warming of the aqueous medium (e.g., to 37°C) before adding the stock solution, but be mindful of the compound's thermal stability.
Inconsistent results in biological or analytical assays. The compound may not be fully dissolved, leading to variability in the effective concentration. The compound may be forming aggregates in the aqueous solution, even if not visibly precipitated.- Ensure the compound is completely dissolved in the stock solution before further dilution. Sonication can aid in dissolving the compound.- After dilution into the aqueous medium, briefly sonicate the final working solution to break up any small aggregates.- Verify the stability of the compound in the experimental medium over the time course of the assay.
Difficulty preparing a stock solution of sufficient concentration. The intrinsic solubility of the compound in the chosen organic solvent is low.- Try a different organic solvent or a co-solvent system. For example, a mixture of DMSO and ethanol or PEG 400 might be more effective.- Gentle heating and sonication can be used to facilitate dissolution, but always check for compound stability under these conditions.

Quantitative Data: Solubility Profile

Solvent Solubility
ChloroformSlightly Soluble[]
MethanolSlightly Soluble[]
Dimethyl Sulfoxide (DMSO)Slightly Soluble (may require heating)[]

For the parent drug, Atorvastatin, more specific data is available and can serve as an estimate:

Solvent/Medium Solubility of Atorvastatin
Aqueous solutions below pH 4Minimal solubility[5]
WaterLimited solubility[5]
Phosphate buffer at pH 6.8Limited solubility[5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-Solvent System

This protocol describes the preparation of a stock solution of this compound using a co-solvent approach to enhance solubility.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethanol, absolute

  • Sterile, low-adhesion microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Prepare a co-solvent mixture of DMSO and ethanol (e.g., 1:1 v/v).

  • Add the appropriate volume of the co-solvent mixture to the powder to achieve the desired stock concentration.

  • Vortex the tube vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes. Gentle warming (e.g., to 37°C) can be applied concurrently if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Improving Aqueous Solubility using pH Adjustment

This protocol outlines a method to enhance the solubility of this compound in aqueous solutions by adjusting the pH. As an acidic compound, its solubility is expected to increase at a pH above its pKa.

Materials:

  • This compound

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Prepare a suspension of this compound in the desired aqueous buffer at a concentration slightly higher than the target final concentration.

  • Place the suspension on a stir plate and begin stirring.

  • Slowly add 0.1 M NaOH dropwise to the suspension while continuously monitoring the pH with a calibrated pH meter.

  • Observe the dissolution of the compound as the pH increases.

  • Continue to add NaOH until the compound is fully dissolved or the desired pH is reached. Be cautious not to exceed a pH that might compromise the compound's stability or the experimental system's integrity.

  • If the pH overshoots, it can be carefully back-titrated with 0.1 M HCl.

  • Once the compound is dissolved at the desired pH, the solution can be used for the experiment.

Visualizations

experimental_workflow Workflow for Preparing an Aqueous Solution of this compound cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh Compound solvent Add Organic Solvent (e.g., DMSO) start->solvent mix Vortex / Sonicate solvent->mix dissolved Visually Confirm Dissolution mix->dissolved dilute Dilute Stock into Buffer dissolved->dilute Use Stock buffer Prepare Aqueous Buffer buffer->dilute mix_final Vortex Immediately dilute->mix_final ready Ready for Experiment mix_final->ready

Caption: Experimental workflow for preparing an aqueous solution.

troubleshooting_logic Troubleshooting Precipitation Issues start Precipitation Observed? solution1 Decrease Final Concentration start->solution1 Yes solution2 Lower Co-solvent % start->solution2 Yes solution3 Improve Mixing (Vortexing) start->solution3 Yes solution4 Use pH Adjustment start->solution4 Yes end Issue Resolved solution1->end solution2->end solution3->end solution4->end

Caption: Logical steps for troubleshooting precipitation.

References

Optimizing "Atorvastatin 3-Deoxyhept-2E-Enoic Acid" separation from Atorvastatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal separation of Atorvastatin and its related impurity, Atorvastatin 3-Deoxyhept-2E-Enoic Acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation from Atorvastatin important?

A1: this compound, also known as Atorvastatin EP Impurity J, is a known process impurity and potential degradation product of Atorvastatin. Its separation and accurate quantification are critical for ensuring the purity, safety, and efficacy of Atorvastatin drug substances and products, as required by regulatory bodies like the European Pharmacopoeia (EP).

Q2: What are the common analytical techniques used for this separation?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and established method for separating Atorvastatin from its impurities. Various HPLC and UHPLC methods have been developed to achieve efficient separation.

Q3: What are the typical stationary phases (columns) used for this separation?

A3: C18 and C8 columns are the most frequently recommended stationary phases for the analysis of Atorvastatin and its impurities due to the hydrophobic nature of the molecules. Chiral columns, such as Chiralpak AD-H, are employed for the separation of enantiomeric impurities.

Q4: What mobile phases are commonly used?

A4: Mobile phases typically consist of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as ammonium acetate or phosphate buffer). The pH of the aqueous phase is a critical parameter that influences the retention and selectivity of the separation. Some methods also incorporate tetrahydrofuran in the mobile phase.

Q5: How can I confirm the identity of the this compound peak?

A5: The identity of the impurity peak can be confirmed by comparing its retention time with a qualified reference standard of this compound. Further confirmation can be achieved using mass spectrometry (LC-MS) to verify the molecular weight of the compound.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of Atorvastatin and this compound.

Problem 1: Poor Resolution or Co-elution

Possible Causes:

  • Inappropriate mobile phase composition or pH.

  • Unsuitable column chemistry or column degradation.

  • Suboptimal gradient profile.

Solutions:

SolutionDetailed Steps
Optimize Mobile Phase pH The pH of the mobile phase can significantly impact the ionization state of Atorvastatin and its impurities, thereby affecting their retention and selectivity. Adjusting the pH of the aqueous buffer (typically between 3.5 and 5.0) can improve the resolution between the two peaks.
Modify Organic Solvent Ratio Altering the ratio of the organic solvent (acetonitrile or methanol) to the aqueous buffer can change the elution strength of the mobile phase and improve separation. A systematic approach, such as running a series of experiments with varying solvent percentages, is recommended.
Evaluate Different Column Chemistries If resolution issues persist, consider trying a column with a different stationary phase (e.g., switching from C18 to C8 or a phenyl column) or a different manufacturer. Columns with different surface properties can offer different selectivities.
Adjust Gradient Slope For gradient methods, a shallower gradient can increase the separation between closely eluting peaks. Experiment with different gradient profiles to find the optimal separation.
Lower the Temperature In some cases, reducing the column temperature can enhance resolution, although it may also lead to broader peaks and longer run times.
Problem 2: Peak Tailing or Asymmetrical Peaks

Possible Causes:

  • Secondary interactions between the analytes and the stationary phase.

  • Column overload.

  • Inappropriate mobile phase pH.

  • Column degradation.

Solutions:

SolutionDetailed Steps
Adjust Mobile Phase pH Peak tailing can occur if the analytes interact with residual silanol groups on the silica-based stationary phase. Adjusting the mobile phase pH to suppress the ionization of the analytes can minimize these secondary interactions. For Atorvastatin, a pH in the acidic range is generally preferred.
Use a High-Purity, End-capped Column Modern, high-purity silica columns with effective end-capping are less prone to silanol interactions and can significantly improve peak shape.
Reduce Sample Concentration Injecting too much sample can lead to column overload and result in peak tailing. Try diluting the sample to a lower concentration.
Add a Competing Base to the Mobile Phase For basic compounds, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to saturate the active sites on the stationary phase and reduce peak tailing.
Check Column Performance A decline in column performance over time can lead to poor peak shape. It is advisable to regularly check the column's efficiency and replace it if necessary.
Problem 3: Inconsistent Retention Times

Possible Causes:

  • Changes in mobile phase composition.

  • Fluctuations in column temperature.

  • Pump malfunction or leaks in the HPLC system.

  • Column equilibration issues.

Solutions:

SolutionDetailed Steps
Ensure Proper Mobile Phase Preparation Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation. Inconsistent mobile phase composition can lead to shifts in retention times.
Use a Column Thermostat Maintaining a constant and consistent column temperature is crucial for reproducible retention times. Use a reliable column oven to control the temperature.
Perform System Maintenance Regularly check the HPLC system for leaks, and ensure the pump is delivering a consistent flow rate. Perform routine maintenance as recommended by the manufacturer.
Ensure Adequate Column Equilibration Before starting a sequence of analyses, ensure the column is fully equilibrated with the mobile phase. This is particularly important for gradient methods. A stable baseline is a good indicator of proper equilibration.

Experimental Protocols

General RP-HPLC Method for Atorvastatin and Impurity Analysis

This protocol provides a starting point for the separation of Atorvastatin and this compound. Optimization may be required based on the specific instrumentation and column used.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.05 M Ammonium acetate buffer, pH 4.0 (adjusted with glacial acetic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-10 min: 30-70% B

    • 10-15 min: 70% B

    • 15-16 min: 70-30% B

    • 16-20 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 248 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

Sample Preparation
  • Accurately weigh and dissolve the Atorvastatin sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Quantitative Data

The following table summarizes typical resolution values observed between Atorvastatin and its impurities under different chromatographic conditions. Note that "this compound" is often a critical pair with other impurities or the main peak.

ColumnMobile Phase ConditionsCritical PairResolution (Rs)Reference
Zorbax Rx C8 (250 mm x 4.6 mm, 5 µm)Acetonitrile, tetrahydrofuran, and ammonium acetate buffer (pH 5.0)Atorvastatin / Impurity B> 1.5
Shim-Pack XR-ODS II (75 mm x 3 mm, 2.2 µm)Acetonitrile and formate buffer (pH 4.1)Atorvastatin / Impurity B1.96 - 2.11
Zorbax Bonus-RP (150 x 4.6 mm, 3.5 µm)Water:acetonitrile:trifluoroacetic acid (gradient)Atorvastatin / Impurities B & C> 2.0
Poroshell 120 SB-C8 (3.0 x 100 mm, 2.7 µm)As per USP monographAtorvastatin / Impurity B1.67

Visualizations

"Atorvastatin 3-Deoxyhept-2E-Enoic Acid" degradation product identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Atorvastatin degradation products, with a specific focus on "Atorvastatin 3-Deoxyhept-2E-Enoic Acid."

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is it important?

A1: this compound, also known as (2E)-2,3-Dehydroxy Atorvastatin or Atorvastatin Impurity J, is a degradation product of Atorvastatin.[1][2] As a pharmaceutical impurity, its identification, quantification, and control are critical to ensure the quality, safety, and efficacy of Atorvastatin drug products. Regulatory bodies like the USP have established its status as a Pharmaceutical Analytical Impurity (PAI) for use in analytical testing.[3]

Q2: Under what conditions does Atorvastatin typically degrade?

A2: Atorvastatin is known to be susceptible to degradation under several stress conditions, including acidic hydrolysis, oxidation, photolysis, and thermal stress.[4][5] It is found to be relatively stable under basic (alkaline) hydrolysis conditions.[5]

Q3: What is the likely formation pathway of "this compound"?

A3: The formation of "this compound" is primarily associated with the degradation of the 3,5-dihydroxyheptanoic acid side chain of the Atorvastatin molecule, particularly under acidic conditions. The proposed pathway involves a two-step process:

  • Lactonization: Under moderately acidic conditions, the 3,5-dihydroxyheptanoic acid side chain undergoes intramolecular cyclization to form a lactone intermediate.[6]

  • Dehydration: Under more drastic acidic conditions, such as elevated temperatures, this lactone intermediate undergoes dehydration, leading to the formation of an α,β-unsaturated carboxylic acid, which is "this compound".[6]

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Chromatogram During Atorvastatin Stability Studies

Possible Cause 1: Degradation of Atorvastatin

  • Troubleshooting Steps:

    • Review Stress Conditions: Compare your experimental conditions (pH, temperature, light exposure, oxidant concentration) with established forced degradation protocols for Atorvastatin.[5] Atorvastatin is particularly sensitive to acidic conditions.[6]

    • Peak Identification:

      • If a reference standard for "this compound" is available, perform a co-injection to confirm its retention time.

      • Utilize a photodiode array (PDA) detector to compare the UV spectrum of the unknown peak with that of the Atorvastatin main peak. Degradation products often retain a similar chromophore.

      • Employ LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak. The molecular weight of "this compound" is 540.62 g/mol .[3]

    • Method Specificity: Ensure your analytical method is stability-indicating, meaning it can resolve the main drug from all potential degradation products.

Possible Cause 2: Co-elution of Impurities

  • Troubleshooting Steps:

    • Optimize Chromatography: Modify the gradient, mobile phase composition, or column chemistry to improve the resolution between peaks.

    • Inject Individual Standards: If available, inject standards of known Atorvastatin impurities to identify any co-eluting peaks.

Issue 2: Difficulty in Quantifying "this compound"

Possible Cause 1: Lack of a Reference Standard

  • Troubleshooting Steps:

    • Procure a Standard: "this compound" is available as a certified reference material from various pharmaceutical standard suppliers.

    • Relative Response Factor (RRF): If a standard is unavailable, the RRF can be determined using a well-characterized sample where the concentration of the impurity has been determined by another method (e.g., qNMR). In the absence of this, an RRF of 1.0 is often assumed as a starting point, but this can introduce significant quantitative error.

Possible Cause 2: Poor Peak Shape or Low Sensitivity

  • Troubleshooting Steps:

    • Mobile Phase pH: The ionization state of the carboxylic acid group in "this compound" can affect peak shape. Adjusting the mobile phase pH may improve peak symmetry.

    • Wavelength Selection: Ensure the detection wavelength is optimal for this specific impurity. A PDA detector can help identify the wavelength of maximum absorbance.

    • Injection Volume and Concentration: Increase the injection volume or concentrate the sample to improve sensitivity, ensuring you do not overload the column.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for Atorvastatin

Stress ConditionReagent/ParameterDurationTemperatureObserved Degradation
Acid Hydrolysis0.1 N HCl24 hoursAmbientSignificant degradation, formation of known and unknown impurities.[5]
Base Hydrolysis1 N NaOH42 hoursAmbientNo significant degradation observed.[5]
Oxidation1% H₂O₂24 hoursAmbientSignificant degradation, formation of known and unknown impurities.[5]
ThermalDry Heat10 days105°CFormation of known impurities.[5]
Photolytic200 W h/m² UV & 1.2 million lux hours visible light11 daysAmbientFormation of known impurities.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis
  • Sample Preparation: Prepare a solution of Atorvastatin at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Stress Application: Add an equal volume of 0.2 N HCl to the Atorvastatin solution to achieve a final acid concentration of 0.1 N HCl.

  • Incubation: Store the solution at room temperature for 24 hours.

  • Neutralization: After the incubation period, neutralize the solution with an appropriate volume of 0.2 N NaOH.

  • Dilution: Dilute the neutralized solution to a suitable concentration for HPLC analysis with the mobile phase.

  • Analysis: Analyze the sample by a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Separation of Atorvastatin and its Degradation Products
  • Column: Zorbax Bonus-RP (or a similar C18 column)

  • Mobile Phase A: Water:Acetonitrile:Trifluoroacetic Acid

  • Mobile Phase B: Acetonitrile:Trifluoroacetic Acid

  • Gradient Elution: A gradient program should be developed to ensure adequate separation.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 245 nm

  • Column Temperature: 40°C

(Note: This is a general protocol, and specific gradient conditions and mobile phase compositions may need to be optimized for your specific application and instrumentation.)

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Atorvastatin Stock Solution acid Acid Hydrolysis (e.g., 0.1 N HCl) prep->acid Apply Stress base Base Hydrolysis (e.g., 1 N NaOH) prep->base Apply Stress oxid Oxidation (e.g., 1% H2O2) prep->oxid Apply Stress therm Thermal Stress (e.g., 105°C) prep->therm Apply Stress photo Photolytic Stress prep->photo Apply Stress neutralize Neutralize/Dilute Stressed Samples acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc lcms LC-MS for Identification hplc->lcms For Unknown Peaks

Caption: Workflow for Forced Degradation and Analysis of Atorvastatin.

degradation_pathway atorvastatin Atorvastatin (3,5-dihydroxyheptanoic acid side chain) lactone Lactone Intermediate atorvastatin->lactone Acidic Conditions (Intramolecular Cyclization) degradation_product This compound (α,β-unsaturated carboxylic acid) lactone->degradation_product Drastic Acidic Conditions (Dehydration)

Caption: Proposed Formation Pathway of this compound.

References

Improving resolution of "Atorvastatin 3-Deoxyhept-2E-Enoic Acid" in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the chromatographic analysis of Atorvastatin and its related compounds, with a specific focus on improving the resolution of "Atorvastatin 3-Deoxyhept-2E-Enoic Acid."

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is its resolution important?

A1: "this compound," also known as Atorvastatin EP Impurity J, is a known impurity of Atorvastatin.[1] Accurate quantification of this and other impurities is crucial for ensuring the quality, safety, and efficacy of Atorvastatin drug products, as mandated by regulatory bodies. Poor resolution between the main Atorvastatin peak and impurity peaks can lead to inaccurate assay results and failure to meet pharmacopoeial requirements.

Q2: What are the typical chromatographic modes used for the analysis of Atorvastatin and its impurities?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for analyzing Atorvastatin and its impurities.[2][3] C8 and C18 columns are frequently used stationary phases.[3][4] Both isocratic and gradient elution methods have been successfully developed.[2][5] Additionally, supercritical fluid chromatography (SFC) has been employed for the chiral separation of Atorvastatin and its enantiomers.

Q3: What are some common causes of poor peak shape (e.g., tailing) in Atorvastatin chromatography?

A3: Peak tailing for basic compounds like Atorvastatin can be caused by strong interactions with acidic silanol groups on the silica-based column packing. Other factors include column overload, packing bed deformation, and inappropriate mobile phase pH.

Troubleshooting Guide

Issue 1: Poor resolution between Atorvastatin and "this compound"

Q: My chromatogram shows overlapping peaks for Atorvastatin and "this compound". How can I improve the separation?

A: Achieving adequate resolution between closely eluting peaks is a common challenge. Here are several strategies to improve separation:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A systematic approach is to adjust the organic content in small increments (e.g., 2-5%).

    • pH Adjustment: The pH of the mobile phase buffer can significantly impact the retention and selectivity of ionizable compounds like Atorvastatin. Experiment with a pH range around the pKa of the analytes. For Atorvastatin, acidic pH conditions (e.g., pH 3-4) are often used.[3]

    • Additive: The use of additives like trifluoroacetic acid (TFA) can improve peak shape and influence selectivity.[2]

  • Adjusting the Gradient Program (for gradient elution):

    • If you are using a gradient method, try decreasing the slope of the gradient during the elution of the critical pair. A shallower gradient provides more time for the separation to occur.

  • Column Selection:

    • Consider using a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different separation mechanisms.

    • A column with a smaller particle size (e.g., sub-2 µm) or a core-shell column can provide higher efficiency and better resolution.[4]

  • Temperature:

    • Increasing the column temperature can improve efficiency and may alter selectivity. However, be mindful of the thermal stability of your analytes.

Below is a troubleshooting workflow for improving resolution:

G Troubleshooting Workflow: Poor Resolution start Poor Resolution Observed step1 Optimize Mobile Phase (Organic Ratio & pH) start->step1 no_improvement No Significant Improvement step1->no_improvement Check Resolution step2 Adjust Gradient Slope (if applicable) step2->no_improvement step3 Evaluate Different Column Chemistry step3->no_improvement step4 Modify Column Temperature step4->no_improvement end Resolution Improved no_improvement->step2 No no_improvement->end Yes

Caption: Troubleshooting workflow for addressing poor chromatographic resolution.

Issue 2: Excessive Peak Tailing for the Atorvastatin Peak

Q: The Atorvastatin peak in my chromatogram is showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing can compromise peak integration and reduce resolution. Here’s how to troubleshoot this issue:

  • Check for Column Overload:

    • Inject a diluted sample. If the peak shape improves, you are likely overloading the column. Reduce the sample concentration or injection volume.

  • Mobile Phase pH:

    • Ensure the mobile phase pH is appropriate to suppress the ionization of silanol groups on the column packing. An acidic mobile phase is generally preferred.

  • Use of a Guard Column:

    • A guard column can protect the analytical column from strongly retained sample components that can cause active sites and lead to peak tailing.

  • Column Conditioning and Regeneration:

    • Ensure the column is properly conditioned with the mobile phase before analysis. If the column has been used extensively, consider a regeneration procedure as recommended by the manufacturer.

  • Instrumental Effects:

    • Extra-column dead volume in the HPLC system can contribute to peak broadening and tailing. Ensure all fittings and tubing are properly connected.

A logical approach to troubleshooting peak tailing is outlined below:

G Troubleshooting Logic: Peak Tailing start Peak Tailing Observed check1 Is it a single peak or all peaks? start->check1 all_peaks Check for system issues: - Dead volume - Column void check1->all_peaks All Peaks single_peak Investigate analyte-specific issues check1->single_peak Single Peak end Peak Shape Improved all_peaks->end step1_single Reduce Sample Concentration (Check for overload) single_peak->step1_single step2_single Adjust Mobile Phase pH step1_single->step2_single step3_single Use a Guard Column step2_single->step3_single step3_single->end

Caption: Decision tree for troubleshooting peak tailing in HPLC.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Atorvastatin Impurity Analysis

ParameterMethod AMethod BMethod C
Column Zorbax Bonus-RP (150 x 4.6 mm, 3.5 µm)[2]Luna C18 (size not specified)[3]Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm)[5]
Mobile Phase A Water:TFA (100:0.10 v/v)[2]Ammonium acetate buffer (pH 4)0.02 M KH2PO4 (pH 4)[5]
Mobile Phase B Acetonitrile:TFA (100:0.10 v/v)[2]AcetonitrileAcetonitrile:Methanol (10:60 v/v)[5]
Elution Mode Gradient[2]Gradient[3]Isocratic[5]
Flow Rate 1.0 mL/min[2]1.0 mL/min[3]1.0 mL/min[5]
Detection 245 nm[2]248 nm[3]240 nm[5]
Run Time 25 min[2]Not specified~15 min[5]

Experimental Protocols

Protocol 1: Gradient RP-HPLC Method for Atorvastatin and Impurities

This protocol is based on a stability-indicating LC method for the determination of Atorvastatin and its related impurities.[2]

1. Materials and Reagents:

  • Atorvastatin Calcium reference standard and impurity standards

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

2. Chromatographic System:

  • HPLC system with a gradient pump, UV detector, and data acquisition software.

  • Zorbax Bonus-RP column (150 x 4.6 mm, 3.5 µm).

3. Mobile Phase Preparation:

  • Mobile Phase A: Mix water and TFA in a 100:0.10 (v/v) ratio.

  • Mobile Phase B: Mix acetonitrile and TFA in a 100:0.10 (v/v) ratio.

  • Degas both mobile phases before use.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-10 min: 40% to 50% B

    • 10-15 min: 50% to 70% B

    • 15-20 min: 70% to 90% B

    • 20-25 min: Hold at 90% B

    • Post-run equilibration time as needed.

5. Sample Preparation:

  • Prepare a stock solution of Atorvastatin Calcium at a concentration of 500 µg/mL in a suitable diluent.

  • Prepare stock solutions of each impurity at a concentration of 500 µg/mL in the same diluent.

  • Prepare working standard and sample solutions by diluting the stock solutions to the desired concentration.

Protocol 2: Isocratic RP-HPLC Method for Atorvastatin

This protocol is adapted from a method for the simultaneous determination of Atorvastatin and Amlodipine.[5]

1. Materials and Reagents:

  • Atorvastatin Calcium reference standard

  • Potassium dihydrogen phosphate

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid

  • Water (HPLC grade)

2. Chromatographic System:

  • HPLC system with an isocratic pump, UV detector, and data acquisition software.

  • Phenomenex Gemini C18 column (250 x 4.6 mm, 5 µm).

3. Mobile Phase Preparation:

  • Prepare a 0.02 M potassium dihydrogen phosphate solution in water.

  • Mix the phosphate buffer, acetonitrile, and methanol in a 30:10:60 (v/v/v) ratio.

  • Adjust the pH to 4.0 using orthophosphoric acid.

  • Filter and degas the mobile phase.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm

  • Injection Volume: 20 µL

  • Run Time: Approximately 15 minutes.

5. Sample Preparation:

  • Prepare a stock solution of Atorvastatin Calcium in the mobile phase.

  • Dilute the stock solution to obtain working standard solutions within the linear range (e.g., 0.08-20 µg/mL).

The experimental workflow for method development is visualized below:

G Experimental Workflow: HPLC Method Development start Define Analytical Goal (e.g., Impurity Profiling) step1 Select Initial Conditions (Column, Mobile Phase) start->step1 step2 Perform Initial Runs with Standards step1->step2 eval1 Evaluate Resolution, Peak Shape, and Run Time step2->eval1 step3 Systematically Vary Parameters (DOE) eval1->step3 Not Optimal eval2 Are System Suitability Criteria Met? eval1->eval2 Optimal step3->eval1 eval2->step3 No end Final Method Validation eval2->end Yes

Caption: A typical workflow for developing an HPLC method for pharmaceutical analysis.

References

Technical Support Center: Bioanalysis of Atorvastatin and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects encountered during the bioanalysis of Atorvastatin and its metabolites, such as 2-hydroxy Atorvastatin and 4-hydroxy Atorvastatin, using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected compounds in the biological matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] Phospholipids are a major cause of ion suppression in plasma samples.[3]

Q2: How can I determine if my analysis of Atorvastatin is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][4][5] A solution of the analyte is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any deviation from a stable baseline signal indicates a matrix effect.[4]

  • Post-Extraction Spike: This quantitative method compares the response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solution at the same concentration.[5] The ratio of these responses provides a quantitative measure of the matrix effect.

Q3: What are the common sources of matrix effects in plasma or serum samples?

A3: The primary sources of matrix effects in biological fluids are endogenous components that are often present at much higher concentrations than the analyte.[3] These include:

  • Phospholipids[3]

  • Proteins

  • Salts

  • Metabolites of the target analyte[3]

Exogenous compounds introduced during sample collection and processing can also contribute, such as:

  • Anticoagulants

  • Dosing vehicles

  • Stabilizers

Q4: Can a stable isotope-labeled internal standard (SIL-IS) compensate for matrix effects?

A4: Yes, using a SIL-IS is a highly effective strategy to compensate for matrix effects. Since the SIL-IS is chemically almost identical to the analyte, it experiences similar matrix effects. By calculating the ratio of the analyte response to the IS response, the variability introduced by ion suppression or enhancement can be normalized. However, a SIL-IS may not overcome a significant loss in sensitivity due to severe ion suppression.[3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects during the bioanalysis of Atorvastatin and its metabolites.

Issue 1: Poor reproducibility and accuracy in quality control (QC) samples.

This is a common symptom of variable matrix effects between different lots of biological matrix.

Troubleshooting Workflow:

A Poor Reproducibility/Accuracy in QCs B Evaluate Matrix Effect Quantitatively (Post-Extraction Spike in multiple lots) A->B C Is the IS-Normalized Matrix Factor close to 1.0 and consistent across lots? B->C D Yes C->D Yes E No C->E No F Issue is likely not matrix effect. Investigate other parameters (e.g., sample preparation, instrument stability). D->F G Optimize Sample Preparation E->G H Optimize Chromatography E->H I Implement SIL-IS if not already in use E->I J Re-evaluate Matrix Effect G->J H->J I->J

Caption: Troubleshooting workflow for poor reproducibility.

Corrective Actions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process.[3]

    • Protein Precipitation (PPT): While quick, it is the least effective at removing interfering phospholipids. Diluting the supernatant post-precipitation can help reduce matrix effects.[3]

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT. Optimizing the pH and using a combination of solvents can improve selectivity and minimize interferences.[3] Double LLE can further enhance cleanup.[3]

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is very effective at removing phospholipids and other interferences.

  • Optimize Chromatography:

    • Increase Retention: Poor retention of analytes on the column can lead to co-elution with highly polar, early-eluting matrix components.[4] Modifying the mobile phase composition or using a different column chemistry to increase the retention of Atorvastatin and its metabolites can separate them from the region of significant ion suppression.

    • Use a Divert Valve: A divert valve can be programmed to send the highly polar, unretained components from the initial part of the chromatographic run to waste instead of the mass spectrometer, reducing source contamination.[5]

Issue 2: Low signal intensity or sensitivity for Atorvastatin or its metabolites.

This could be due to significant ion suppression.

Troubleshooting Workflow:

A Low Signal Intensity/Sensitivity B Perform Post-Column Infusion Experiment A->B C Does analyte retention time coincide with a region of signal suppression? B->C D Yes C->D Yes E No C->E No G Modify Chromatographic Conditions to shift analyte retention time D->G H Improve Sample Cleanup (e.g., switch from PPT to LLE or SPE) D->H I Consider a different ionization mode (e.g., APCI) D->I F Issue may not be matrix-related. Optimize MS source parameters or check for analyte degradation. E->F J Re-assess Signal Intensity G->J H->J I->J

Caption: Troubleshooting workflow for low signal intensity.

Corrective Actions:

  • Shift Retention Time: Adjust the gradient, mobile phase pH, or column chemistry to move the elution of Atorvastatin and its metabolites away from the zone of ion suppression identified by the post-column infusion experiment.

  • Enhance Sample Cleanup: As detailed in the previous section, moving to a more rigorous extraction technique like SPE can significantly reduce the concentration of suppression-causing interferences.

  • Change Ionization Mode: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3] If the analyte is amenable to APCI, switching the ionization mode can sometimes mitigate severe ion suppression.[1]

Quantitative Data Summary

The following tables summarize typical performance data for the bioanalysis of Atorvastatin and its metabolites, highlighting the effectiveness of different sample preparation techniques.

Table 1: Comparison of Extraction Techniques on Analyte Recovery and Matrix Effect.

AnalyteExtraction MethodMean Recovery (%)Matrix Effect (%)Reference
AtorvastatinLiquid-Liquid Extraction84.91 ± 1.14Not explicitly stated, but method was accurate and precise[6][7]
2-hydroxy ATVLiquid-Liquid Extraction85.46 ± 0.41Not explicitly stated, but method was accurate and precise[6][7]
4-hydroxy ATVLiquid-Liquid Extraction105.46 ± 2.35Not explicitly stated, but method was accurate and precise[6][7]
AtorvastatinLiquid-Liquid ExtractionNot specified102.7–105.5[8]
Atorvastatin lactoneLiquid-Liquid ExtractionNot specified90.3–96.6[8]

Note: Matrix Effect (%) is often calculated as (Peak area in post-extraction spike / Peak area in neat solution) x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

Objective: To quantify the absolute matrix effect on the analysis of Atorvastatin.

Methodology:

  • Prepare Blank Samples: Obtain at least six different lots of the biological matrix (e.g., human plasma).

  • Extract Blank Matrix: Process an aliquot of each blank matrix lot using the established sample preparation procedure (e.g., LLE or SPE).

  • Prepare Spiked Samples (Set A): After the final evaporation step, reconstitute the extracted blank matrix samples with a solution containing Atorvastatin at a known concentration (e.g., a low and a high QC concentration).

  • Prepare Neat Solutions (Set B): Prepare solutions of Atorvastatin in the reconstitution solvent at the exact same concentrations as in Set A.

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for Atorvastatin.

  • Calculation:

    • Calculate the Matrix Factor (MF) for each lot: MF = (Mean Peak Area of Set A) / (Mean Peak Area of Set B)

    • Calculate the IS-Normalized MF (if an IS is used): IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • The coefficient of variation (CV%) of the IS-normalized MF across the different matrix lots should ideally be ≤15%.

Workflow Diagram:

cluster_0 Set A: Post-Extraction Spike cluster_1 Set B: Neat Solution cluster_2 Calculation A1 Blank Plasma A2 Extract (LLE/SPE) A1->A2 A3 Spike with Analyte (in Reconstitution Solvent) A2->A3 A4 Analyze via LC-MS/MS A3->A4 C1 Compare Peak Areas (Set A vs. Set B) A4->C1 B1 Reconstitution Solvent B2 Spike with Analyte (Same Concentration as Set A) B1->B2 B3 Analyze via LC-MS/MS B2->B3 B3->C1

References

Troubleshooting "Atorvastatin 3-Deoxyhept-2E-Enoic Acid" synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering impurities during the synthesis of Atorvastatin, with a specific focus on "Atorvastatin 3-Deoxyhept-2E-Enoic Acid."

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is it a concern?

"this compound" is a known process-related impurity in the synthesis of Atorvastatin.[1][2] It is an unsaturated derivative of Atorvastatin formed by the elimination of the hydroxyl group at the 3-position of the dihydroxyheptanoic acid side chain.[3] As with any impurity in an active pharmaceutical ingredient (API), its presence must be monitored and controlled to ensure the safety and efficacy of the final drug product, in line with regulatory guidelines from bodies like the ICH.[4]

Q2: What are other common impurities encountered in Atorvastatin synthesis?

Besides "this compound," other common impurities include Atorvastatin lactone, desfluoro-atorvastatin, and various diastereomers.[3] The impurity profile can vary depending on the synthetic route and reaction conditions employed.[2]

Q3: What analytical techniques are recommended for monitoring these impurities?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and robust method for the separation and quantification of Atorvastatin and its related impurities.[5][6] Various HPLC methods have been developed and validated for this purpose, often employing C8 or C18 columns with UV detection.[7][8]

Troubleshooting Guide: "this compound" Impurity

This guide addresses the specific issue of elevated levels of "this compound" impurity during synthesis.

Issue: Higher than acceptable levels of "this compound" are detected in the reaction mixture or final product.

Potential Cause 1: Acid-Catalyzed Dehydration

Explanation: The formation of "this compound" is primarily due to an acid-catalyzed dehydration of the secondary alcohol at the 3-position of the heptanoic acid side chain. This elimination reaction is favored by acidic conditions and elevated temperatures. The reaction likely proceeds through an E1 or E2 mechanism. In an E1 mechanism, the hydroxyl group is protonated, leaves as a water molecule to form a carbocation intermediate, which is then deprotonated to form the double bond. In an E2 mechanism, the proton abstraction and leaving group departure occur in a single concerted step.

Troubleshooting Workflow for Acid-Catalyzed Dehydration:

Caption: Troubleshooting workflow for high levels of the dehydration impurity.

Recommended Solutions:

  • pH Control:

    • Carefully evaluate all steps where acidic conditions are present.

    • If possible, substitute strong acids with weaker ones or use catalytic amounts.

    • Ensure that acidic work-up steps are performed at low temperatures and for the shortest possible duration.

    • Consider in-process pH adjustments and quenching with a suitable base to neutralize any excess acid promptly.

  • Temperature Optimization:

    • Review the temperature profiles of all synthetic steps, especially those following the formation of the diol side chain.

    • Higher temperatures significantly accelerate the rate of dehydration.

    • Investigate if lower reaction temperatures can be employed without compromising the main reaction's yield and kinetics.

    • For purification steps involving distillation or drying, consider using lower temperatures under vacuum.

Potential Cause 2: Inappropriate Catalyst Selection

Explanation: Certain catalysts, particularly Lewis acids or protic acids used in subsequent steps, can promote the elimination reaction. The catalyst's nature and concentration can influence the rate of impurity formation.

Recommended Solutions:

  • Catalyst Screening:

    • If a catalyst is suspected, screen alternative catalysts that are less prone to promoting dehydration.

    • Optimize the catalyst loading to the minimum effective amount.

    • Ensure efficient removal of the catalyst during the work-up procedure.

Quantitative Data Summary

The following table summarizes hypothetical data from process optimization studies aimed at reducing the "this compound" impurity.

Experiment IDAcid CatalystTemperature (°C)Reaction Time (h)"this compound" (%)
AT-SYN-01Sulfuric Acid (1.0 eq)80121.5
AT-SYN-02Sulfuric Acid (1.0 eq)60120.8
AT-SYN-03p-Toluenesulfonic Acid (0.1 eq)60120.4
AT-SYN-04p-Toluenesulfonic Acid (0.1 eq)40240.15
AT-SYN-05No Acid (Neutral Conditions)6024<0.05

Experimental Protocols

General RP-HPLC Method for Impurity Profiling

This protocol provides a general starting point for the analysis of Atorvastatin and its impurities. Method optimization will be required for specific applications and impurity profiles.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.05 M Sodium Phosphate Buffer (pH 4.0)
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
25
30
31
40
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 247 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of mobile phases) to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Impurity Identification:

  • Impurity identification should be performed by comparing the retention times with those of qualified reference standards.

  • Peak purity analysis using a photodiode array (PDA) detector is recommended.

Logical Relationship of Troubleshooting Steps:

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution Implementation cluster_3 Verification problem High Impurity Level cause_analysis Analyze Potential Causes: - Acidic Conditions - High Temperature - Catalyst Choice problem->cause_analysis optimization Process Optimization: - pH Control - Temperature Reduction - Catalyst Screening cause_analysis->optimization verification Verify Impurity Reduction via HPLC Analysis optimization->verification

References

Technical Support Center: Atorvastatin 3-Deoxyhept-2E-Enoic Acid Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the "Atorvastatin 3-Deoxyhept-2E-Enoic Acid" reference standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a known impurity of Atorvastatin, a widely used cholesterol-lowering medication.[1][2] It is also referred to as Atorvastatin EP Impurity J. This compound is synthesized and used as a reference standard for analytical purposes in the pharmaceutical industry to ensure the quality and purity of Atorvastatin drug substances and products.

Q2: What is the typical purity of the this compound reference standard?

The purity of reference standards is crucial for accurate analytical results. The purity of this compound reference standards is typically high, often exceeding 95% as determined by High-Performance Liquid Chromatography (HPLC).[3] A certificate of analysis (CoA) accompanying the reference standard will provide the lot-specific purity value.

Q3: How should I store the this compound reference standard?

To maintain its integrity and purity, the reference standard should be stored under appropriate conditions. Based on supplier recommendations, long-term storage is typically at -20°C and the material may be hygroscopic.[3] For transportation, the product is generally stable at ambient conditions.[2] Always refer to the supplier's instructions on the CoA for specific storage requirements.

Q4: What are the common analytical techniques used to assess the purity of this reference standard?

The purity of the this compound reference standard is typically assessed using a combination of analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To determine the area percentage of the main peak and detect any related impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.[3]

  • Elemental Analysis: To determine the percentage of carbon, hydrogen, and nitrogen.[3]

Troubleshooting Guide: Purity Issues

This guide addresses common issues that users may encounter during the analysis of the this compound reference standard.

Issue 1: Lower Than Expected Purity on HPLC Analysis

Possible Causes:

  • Degradation of the Reference Standard: Improper storage or handling can lead to degradation. Atorvastatin and its related compounds are known to be susceptible to acidic conditions, oxidation, and thermal stress.[4][5][6] Although specific data on this impurity is limited, its structural similarity to Atorvastatin suggests it may also be sensitive to these conditions.

  • Contaminated Mobile Phase or Diluent: Impurities in the solvents used for HPLC can introduce extraneous peaks.

  • System Suitability Failure: Issues with the HPLC system, such as leaks, improper column equilibration, or detector malfunction, can lead to inaccurate results.

  • Incorrect Integration of Chromatographic Peaks: Improper baseline setting or peak integration parameters can lead to erroneous purity calculations.

Troubleshooting Steps:

StepActionRationale
1 Verify Storage Conditions Ensure the reference standard has been stored according to the manufacturer's recommendations (typically -20°C, protected from light and moisture).
2 Prepare Fresh Solutions Prepare a fresh solution of the reference standard using high-purity solvents and a calibrated balance.
3 Check Mobile Phase and Diluent Prepare fresh mobile phase and diluent using HPLC-grade solvents. Degas the mobile phase properly.
4 Perform System Suitability Test Inject a system suitability standard to verify the performance of the HPLC system (e.g., resolution, tailing factor, theoretical plates).
5 Review Integration Parameters Carefully review the integration of the chromatogram to ensure the baseline and peak integration are correct.
6 Run a Blank Injection Inject the diluent alone to check for any interfering peaks from the solvent.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol provides a general framework for the purity assessment of the this compound reference standard. Method parameters may need to be optimized based on the specific column and HPLC system used.

1. Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV detection at approximately 245 nm
Injection Volume 10 µL
Diluent Mobile phase or a mixture of water and organic solvent

2. Standard Solution Preparation:

  • Accurately weigh about 5 mg of the this compound reference standard.

  • Dissolve in a suitable diluent to a final concentration of approximately 0.1 mg/mL.

  • Sonication may be used to aid dissolution.

3. System Suitability:

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Key parameters include:

  • Tailing Factor: Should be ≤ 2.0 for the main peak.

  • Theoretical Plates: Should be ≥ 2000 for the main peak.

  • Repeatability: The relative standard deviation (RSD) of replicate injections of the standard solution should be ≤ 2.0%.

4. Analysis:

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution in replicate (e.g., five times).

  • Calculate the purity by the area normalization method, assuming the response factor of any impurities is the same as the main compound.

Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100

Visualizations

Logical Troubleshooting Workflow for Purity Discrepancies

G start Purity Discrepancy Observed storage Verify Storage Conditions start->storage fresh_prep Prepare Fresh Solutions storage->fresh_prep Storage OK contact_support Contact Technical Support storage->contact_support Improper Storage system_check Check HPLC System Suitability fresh_prep->system_check data_review Review Chromatographic Data system_check->data_review System OK system_check->contact_support System Fails resolve Purity Confirmed data_review->resolve Data OK data_review->contact_support Integration/Artifact Issues

Caption: Troubleshooting workflow for purity issues.

Potential Degradation Pathways of Atorvastatin

G atorvastatin Atorvastatin acid_degradation Acid Hydrolysis (e.g., Lactonization) atorvastatin->acid_degradation oxidation Oxidation (e.g., with H2O2) atorvastatin->oxidation thermal_degradation Thermal Stress atorvastatin->thermal_degradation impurity This compound (Potential for similar degradation) atorvastatin->impurity as an impurity impurity->acid_degradation potential impurity->oxidation potential impurity->thermal_degradation potential

Caption: Potential degradation pathways of Atorvastatin.

References

Technical Support Center: Analysis of Atorvastatin and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common analytical issues encountered during the analysis of atorvastatin and its derivatives, such as "Atorvastatin 3-Deoxyhept-2E-Enoic Acid." The solutions and methodologies are based on common practices in HPLC and LC-MS analysis for small pharmaceutical molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Inconsistent Retention Times in HPLC Analysis

Q: My retention times for the main analyte peak are drifting between injections. What are the common causes and how can I fix this?

A: Retention time (RT) instability is a frequent issue in liquid chromatography. The primary causes can be grouped into issues with the mobile phase, the HPLC system, or the column itself.

  • Mobile Phase Issues:

    • Inadequate Equilibration: The column may not be fully equilibrated with the mobile phase before injection. Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase conditions before the first injection and between gradient runs.

    • Solvent Composition Change: The mobile phase composition can change due to evaporation of the more volatile solvent or improper mixing. Always use freshly prepared mobile phase and keep solvent bottles capped.

    • pH Fluctuation: For ionizable compounds like those with a carboxylic acid group, small changes in the mobile phase pH can significantly impact retention. Ensure the mobile phase is adequately buffered.

  • HPLC System Issues:

    • Pump Malfunction: Inconsistent flow rates from the pump will cause RT drift. Check for leaks, bubbles in the solvent lines, and worn pump seals. A systematic pressure fluctuation can be an indicator of pump issues.

    • Temperature Fluctuations: Column temperature affects retention. Use a column oven to maintain a stable temperature. Even minor fluctuations in ambient lab temperature can cause drift.

  • Column Issues:

    • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. This can be accelerated by extreme pH or high temperatures.

Troubleshooting Summary:

Potential CauseRecommended Action
Insufficient Column Equilibration Flush column with 10-20 column volumes of mobile phase before analysis.
Mobile Phase Evaporation Prepare fresh mobile phase daily; keep solvent reservoirs capped.
Unstable Mobile Phase pH Use a suitable buffer (e.g., phosphate, acetate) at a concentration of 10-25 mM.
Air Bubbles in Pump/Lines Degas the mobile phase; purge the pump and solvent lines.
Leaking Pump Seals or Fittings Inspect the system for leaks and replace seals or tighten fittings as needed.
Ambient Temperature Changes Use a column oven set to a constant temperature (e.g., 30-40 °C).

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My analyte peak is showing significant tailing. What is the cause and how can I achieve a more symmetrical peak?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues outside the column.

  • Chemical Interactions:

    • Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with basic functional groups on the analyte, causing tailing. Using a highly deactivated, end-capped column or adding a competing base (e.g., 0.1% triethylamine) to the mobile phase can mitigate this.

    • Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, leading to poor peak shape. Adjust the pH to be at least 1.5-2 units away from the analyte's pKa. For a carboxylic acid, a lower pH (e.g., pH 2.5-3.5) will ensure it is in its neutral form.

  • Column and System Issues:

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. Try reducing the injection volume or sample concentration.

    • Column Contamination/Void: A blocked frit or a void at the head of the column can distort peak shape. Reversing the column and flushing with a strong solvent may help. If a void is present, the column may need to be replaced.

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Use tubing with a small internal diameter (e.g., ≤0.125 mm) and keep lengths to a minimum.

Peak Shape Troubleshooting Flow:

G start_node Peak Tailing Observed decision_node decision_node start_node->decision_node Start Troubleshooting process_node1 Reduce Sample Concentration or Injection Volume decision_node->process_node1 Yes process_node2 Adjust Mobile Phase pH (e.g., pH 2.5-3.5 for acids) decision_node->process_node2 No process_node process_node end_node Symmetrical Peak decision_node2 Tailing Improved? process_node1->decision_node2 process_node2->decision_node2 decision_node2->end_node Yes process_node3 Check for Column Contamination or Voids. Flush or Replace Column. decision_node2->process_node3 No process_node3->end_node

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Atorvastatin and its Derivatives

This protocol provides a general method for the separation and quantification of atorvastatin-related compounds.

  • Instrumentation:

    • HPLC System with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) %A %B
      0.0 70 30
      15.0 30 70
      17.0 30 70
      17.1 70 30

      | 20.0 | 70 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 246 nm.

  • Sample Preparation:

    • Prepare a stock solution of the reference standard and sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Vortex for 1 minute to ensure complete dissolution.

    • Dilute the stock solution to the desired concentration range for the calibration curve (e.g., 1-100 µg/mL) using the same solvent mixture.

    • Filter all samples through a 0.45 µm syringe filter before injection.

Hypothetical Metabolic Pathway:

The analysis of "this compound" may be relevant in the context of atorvastatin metabolism, where the parent drug is converted into various active or inactive forms.

G atorvastatin Atorvastatin (Parent Drug) ortho_hydroxy Ortho-hydroxy Atorvastatin (Active Metabolite) atorvastatin->ortho_hydroxy CYP3A4 para_hydroxy Para-hydroxy Atorvastatin (Active Metabolite) atorvastatin->para_hydroxy CYP3A4 hypothetical_metabolite This compound (Hypothetical Derivative) atorvastatin->hypothetical_metabolite Further Metabolism? excretion Excretion Products ortho_hydroxy->excretion para_hydroxy->excretion hypothetical_metabolite->excretion

Caption: Hypothetical metabolic pathway of Atorvastatin.

Validation & Comparative

A Comparative Guide to Analytical Methods for Atorvastatin 3-Deoxyhept-2E-Enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of impurities in active pharmaceutical ingredients (APIs) is paramount to ensuring drug safety and efficacy. Atorvastatin 3-Deoxyhept-2E-Enoic Acid is a known impurity of Atorvastatin, a widely prescribed lipid-lowering medication.[1][] This guide provides a comparative overview of two common analytical techniques for the determination of this impurity: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Method Performance

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPLC-UV and LC-MS/MS for the analysis of Atorvastatin and its impurities.

Performance CharacteristicHPLC-UVLC-MS/MS
Linearity (Correlation Coefficient, r²) > 0.999[3][4]> 0.99[5]
Accuracy (%) 98-102%92.02–109.94%[5]
Precision (RSD %) < 2.0%< 15%[5]
Limit of Detection (LOD) ~0.05 µg/mL[6]Down to pg/mL range[7]
Limit of Quantification (LOQ) ~0.15 µg/mLAs low as 50 pg/mL for Atorvastatin compounds[7]
Selectivity Good, but potential for co-eluting peaksExcellent, based on mass-to-charge ratio
Run Time 15-90 minutes[6]5-15 minutes

Experimental Protocols

Detailed experimental protocols are crucial for reproducing analytical results. The following sections outline typical methodologies for HPLC-UV and LC-MS/MS analysis of Atorvastatin and its related substances.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for routine quality control of Atorvastatin and its impurities in bulk drug and pharmaceutical formulations.[8][9]

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent, such as a mixture of methanol or acetonitrile and water.

  • Perform serial dilutions to achieve a concentration within the linear range of the method.

Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]

  • Mobile Phase: A gradient elution is often employed, typically consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).[3][6] Tetrahydrofuran may also be included in the mobile phase.[3]

  • Flow Rate: A typical flow rate is between 1.0 and 1.5 mL/min.[6]

  • Detection: UV detection is commonly performed at a wavelength of 244 nm or 248 nm.[3][6]

  • Injection Volume: 10-20 µL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the determination of trace-level impurities and for bioanalytical studies.[5][10]

Sample Preparation:

  • For plasma samples, a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction is typically required to remove matrix interferences.[11]

  • The extracted sample is then reconstituted in a solvent compatible with the mobile phase.

Chromatographic Conditions:

  • Column: A C18 or similar reversed-phase column is used for separation.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component with a modifier (e.g., formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol) is common.[11]

  • Flow Rate: Typically in the range of 0.2-0.6 mL/min.

Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative ion mode.[12]

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, which involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.[12]

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the analysis of "this compound" using either HPLC-UV or LC-MS/MS.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_detection Detection Modes cluster_data Data Analysis Sample Sample Weighing & Dissolution Dilution Serial Dilution Sample->Dilution Extraction Extraction (for LC-MS/MS) Dilution->Extraction Chromatography Chromatographic Separation (HPLC) Extraction->Chromatography Detection Detection Chromatography->Detection UV UV Detector Detection->UV HPLC-UV MS Mass Spectrometer (MS/MS) Detection->MS LC-MS/MS Integration Peak Integration UV->Integration MS->Integration Quantification Quantification Integration->Quantification

General workflow for the analysis of Atorvastatin impurities.

Signaling Pathway of Atorvastatin's Action

To provide context for the importance of monitoring Atorvastatin's impurities, the following diagram illustrates the drug's mechanism of action in the cholesterol biosynthesis pathway.

HMG_CoA_Reductase_Pathway HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Biosynthesis Mevalonate->Cholesterol Atorvastatin Atorvastatin Atorvastatin->HMG_CoA_Reductase Inhibition HMG_CoA_Reductase->Mevalonate

Atorvastatin inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis.[10]

References

A Comparative Guide to Atorvastatin Impurities: Profiling Atorvastatin 3-Deoxyhept-2E-Enoic Acid Against Other Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Atorvastatin 3-Deoxyhept-2E-Enoic Acid, a known impurity of the widely prescribed cholesterol-lowering drug Atorvastatin, against other common impurities. Understanding the profile of these impurities is critical for ensuring the quality, safety, and efficacy of Atorvastatin drug products. This document summarizes key chemical properties, analytical detection methodologies, and the origins of these compounds, supported by experimental data and protocols.

Introduction to Atorvastatin and its Impurities

Atorvastatin is a synthetic lipid-lowering agent that acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] The manufacturing process and storage of Atorvastatin can lead to the formation of various impurities, which are broadly classified as organic impurities (process-related and degradation products), inorganic impurities, and residual solvents. Regulatory bodies require stringent control over these impurities. This guide focuses on the organic impurities, with a particular emphasis on this compound, also known as Atorvastatin Impurity J.[3][4]

Comparative Analysis of Atorvastatin Impurities

The following tables provide a comparative overview of this compound and other significant Atorvastatin impurities. The data has been compiled from various analytical and characterization studies.

Table 1: Chemical Identification of Major Atorvastatin Impurities

Impurity NameCommon SynonymsCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound Atorvastatin Impurity J, (2E)-2,3-Dehydroxy Atorvastatin1105067-93-3C₃₃H₃₃FN₂O₄540.64
Desfluoro-Atorvastatin Atorvastatin Impurity A, Atorvastatin Related Compound A433289-84-0C₃₃H₃₆N₂O₅540.65
Atorvastatin EP Impurity D Atorvastatin Related Compound D, Epoxide Impurity148146-51-4C₂₆H₂₂FNO₄431.47
Atorvastatin Lactone Atorvastatin Related Compound H125995-03-1C₃₃H₃₃FN₂O₄540.62
(3R,5S)-Atorvastatin Atorvastatin diastereomer345891-62-5C₃₃H₃₅FN₂O₅558.64
3-Oxo Atorvastatin Not AvailableNot AvailableC₃₃H₃₃FN₂O₆572.62

Table 2: Physicochemical and Biological Activity Comparison

Impurity NameMelting Point (°C)SolubilityHMG-CoA Reductase Inhibition
This compound 125-130Soluble in Chloroform (Slightly), Methanol (Slightly)Data not readily available
Desfluoro-Atorvastatin >193 (dec.)Soluble in DMSO (Slightly), Methanol (Slightly)[]Expected to be lower than Atorvastatin due to the absence of the fluorine atom which is crucial for binding.
Atorvastatin EP Impurity D 179-182Soluble in Acetonitrile (Slightly), Chloroform (Slightly, Heated, Sonicated), DMSO (Slightly)[]Likely inactive as the core structure is significantly altered.
Atorvastatin Lactone 103-106Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)Considered a prodrug that can hydrolyze back to the active acid form.[7]
(3R,5S)-Atorvastatin Data not readily availableData not readily availableSignificantly lower activity compared to the (3R,5R) isomer (Atorvastatin).
3-Oxo Atorvastatin Data not readily availableData not readily availableData not readily available

Formation and Origin of Impurities

Atorvastatin impurities can arise from the synthesis process or as degradation products during storage. Forced degradation studies, which involve exposing the drug substance to stress conditions such as acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products.[3][8]

  • This compound (Impurity J) is primarily formed under acidic hydrolysis, thermal stress, and photolytic stress conditions.[3]

  • Desfluoro-Atorvastatin (Impurity A) is a process-related impurity, originating from starting materials that lack the fluorine substituent.[9]

  • Atorvastatin EP Impurity D is a degradation product observed under oxidative stress conditions.[3]

  • Atorvastatin Lactone is a major degradation product formed under acidic conditions through intramolecular cyclization.[10][11]

The following diagram illustrates the classification of Atorvastatin impurities based on their origin.

G Classification of Atorvastatin Impurities cluster_origin Origin cluster_impurities Specific Impurities Process-Related Impurities Process-Related Impurities Desfluoro-Atorvastatin (Impurity A) Desfluoro-Atorvastatin (Impurity A) Process-Related Impurities->Desfluoro-Atorvastatin (Impurity A) Degradation Products Degradation Products This compound (Impurity J) This compound (Impurity J) Degradation Products->this compound (Impurity J) Atorvastatin EP Impurity D Atorvastatin EP Impurity D Degradation Products->Atorvastatin EP Impurity D Atorvastatin Lactone Atorvastatin Lactone Degradation Products->Atorvastatin Lactone

Figure 1. Classification of common Atorvastatin impurities by their origin.

Experimental Protocols for Impurity Profiling

A robust analytical method is essential for the detection and quantification of Atorvastatin and its impurities. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is widely used for this purpose.

Stability-Indicating HPLC Method

This method is capable of separating Atorvastatin from its potential impurities and degradation products.

Chromatographic Conditions:

  • Column: Zorbax Bonus-RP (or equivalent)[3]

  • Mobile Phase A: A mixture of water and trifluoroacetic acid.

  • Mobile Phase B: A mixture of acetonitrile and trifluoroacetic acid.

  • Gradient Elution: A time-programmed gradient elution is employed to achieve optimal separation. A typical gradient might start with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more nonpolar impurities.

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV at 245 nm[3]

  • Column Temperature: 40 °C[3]

Sample Preparation:

  • Standard Solution: Prepare a stock solution of Atorvastatin and each impurity reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Sample Solution: Accurately weigh and dissolve the Atorvastatin drug substance or powdered tablets in the diluent to achieve a known concentration.

  • Spiked Sample Solution: To confirm the separation of impurities, a sample of the Atorvastatin drug substance can be spiked with known amounts of the impurity reference standards.

The following diagram outlines the experimental workflow for the analysis of Atorvastatin impurities.

G Workflow for Atorvastatin Impurity Analysis Sample_Preparation Sample Preparation (Drug Substance/Product) Chromatographic_Separation Chromatographic Separation Sample_Preparation->Chromatographic_Separation Standard_Preparation Standard Preparation (Atorvastatin & Impurities) Standard_Preparation->Chromatographic_Separation HPLC_System HPLC System Setup (Column, Mobile Phase, Gradient) HPLC_System->Chromatographic_Separation Data_Acquisition Data Acquisition (UV Detector at 245 nm) Chromatographic_Separation->Data_Acquisition Data_Analysis Data Analysis (Peak Identification & Quantification) Data_Acquisition->Data_Analysis Report Report Generation Data_Analysis->Report

Figure 2. Experimental workflow for the HPLC analysis of Atorvastatin impurities.

Conclusion

References

Inter-Laboratory Analytical Landscape: A Comparative Guide to "Atorvastatin 3-Deoxyhept-2E-Enoic Acid" Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the rigorous landscape of pharmaceutical quality control, the precise analysis of active pharmaceutical ingredients (APIs) and their impurities is paramount. This guide provides a comparative overview of analytical methodologies for "Atorvastatin 3-Deoxyhept-2E-Enoic Acid," a known impurity of the widely prescribed cholesterol-lowering drug, Atorvastatin. While direct inter-laboratory comparison studies for this specific impurity are not publicly available, this document synthesizes data from various validated analytical methods to offer a valuable resource for researchers, scientists, and drug development professionals.

The primary analytical technique for the determination of Atorvastatin and its related compounds is High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS) for enhanced sensitivity and structural elucidation.[1][2][3] These methods are crucial for ensuring the safety and efficacy of Atorvastatin drug products by controlling the levels of impurities.[4]

Comparative Analysis of Analytical Methods

The following table summarizes the performance of various HPLC and LC-MS methods reported in the literature for the analysis of Atorvastatin and its impurities. This comparative data can guide laboratories in selecting and validating appropriate analytical techniques.

Method Column Mobile Phase Detection Key Performance Characteristics Reference
RP-HPLC Zorbax Bonus-RP (150 X 4.6 mm, 3.5 µm)Gradient elution with water–acetonitrile–trifluoroacetic acidUV at 245 nmShorter run time (25 min) compared to pharmacopeial methods, good resolution between impurities, validated according to ICH guidelines.[1][1]
HPLC-DAD-ESI/MSn Not specifiedNot specifiedDAD and ESI/MSnAllows for the separation, characterization, and quantification of Atorvastatin and its related impurities. Provides diagnostic fragments for impurity identification.[3][3]
UPLC-MS Not specifiedNot specifiedMass SpectrometryFast and efficient for handling a large number of samples, such as plasma samples in pharmacokinetic studies.[2][2]
RP-HPLC Brownlee analytical C18 (150 × 4.6 mm, 5 µm)Methanol and water (68:32 v/v) adjusted to pH 3.0 with trifluoroacetic acidUV at 241 nmSuitable for simultaneous quantification of rosuvastatin and atorvastatin in human serum.[5][5]
LC-MS/MS Not specifiedNot specifiedMass SpectrometryEnables quantification of atorvastatin and its metabolites in rat plasma.[][]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of "this compound" and other related impurities in a pharmaceutical sample.

G Experimental Workflow for Atorvastatin Impurity Analysis cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing & Analysis Sample Bulk Drug or Formulation Sample Dissolution Dissolution in appropriate diluent Sample->Dissolution Spiking Spiking with Reference Standards (optional) Dissolution->Spiking Filtration Filtration through 0.45 µm filter Spiking->Filtration HPLC HPLC/UPLC System Filtration->HPLC Column Analytical Column (e.g., C18) HPLC->Column Integration Peak Integration and Identification HPLC->Integration MobilePhase Mobile Phase (Gradient/Isocratic) Detector Detector (UV/DAD/MS) Quantification Quantification against Reference Standard Integration->Quantification Reporting Reporting of Results Quantification->Reporting G Logical Relationship in Impurity Control cluster_0 Drug Manufacturing Process cluster_1 Impurity Profile cluster_2 Analytical Control Synthesis API Synthesis Formulation Drug Product Formulation Synthesis->Formulation ProcessImpurities Process-Related Impurities Synthesis->ProcessImpurities DegradationProducts Degradation Products Formulation->DegradationProducts AtorvastatinImpurity Atorvastatin 3-Deoxyhept-2E-Enoic Acid ProcessImpurities->AtorvastatinImpurity DegradationProducts->AtorvastatinImpurity MethodDevelopment Analytical Method Development AtorvastatinImpurity->MethodDevelopment MethodValidation Method Validation (ICH Guidelines) MethodDevelopment->MethodValidation RoutineTesting Routine QC Testing MethodValidation->RoutineTesting RoutineTesting->Formulation Feedback for Process Optimization

References

Unraveling the Synthesis of Atorvastatin Impurity: A Comparative Guide to "Atorvastatin 3-Deoxyhept-2E-Enoic Acid"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis and characterization of impurities are critical for ensuring the safety and efficacy of pharmaceutical products. "Atorvastatin 3-Deoxyhept-2E-Enoic Acid," a known impurity of the widely prescribed cholesterol-lowering drug Atorvastatin, presents a unique synthetic challenge. This guide provides a comparative analysis of the available methods for obtaining this compound, supported by experimental insights and data.

Direct synthesis of "this compound" has proven to be a difficult endeavor. Scientific literature indicates that attempts at a straightforward, high-yield synthesis have been largely unsuccessful. The primary methods for producing this compound are through a challenging dehydration reaction or as a product of forced degradation studies of Atorvastatin. This guide will delve into these two main approaches, offering a clear comparison for researchers considering the production of this specific impurity for use as a reference standard or for further pharmacological studies.

Comparative Analysis of Synthesis Strategies

The generation of "this compound" can be broadly categorized into two distinct approaches: a directed, albeit low-yield, chemical synthesis and its formation as a degradation product under stress conditions. The choice of method depends heavily on the intended application, required quantity, and available resources.

ParameterDirected Synthesis (via Dehydration)Forced Degradation
General Approach Nonselective dehydration of an Atorvastatin intermediate (e.g., methyl ester).Subjecting Atorvastatin to stress conditions such as strong acids.
Reported Yield Very low (e.g., approximately 9% isolation from a complex mixture)[1]Variable, generally low and highly dependent on reaction conditions.
Purity of Crude Product Low, requires extensive purification (e.g., flash chromatography)[1]Part of a complex mixture of degradation products, requiring sophisticated separation techniques.[2][3]
Scalability Difficult to scale up due to low yield and purification challenges.Potentially scalable for generating small quantities for analytical standards.
Primary Application Preparation of small quantities for reference standards or research.Generation and identification of potential impurities for analytical method development and validation.
Key Challenges Lack of a selective and high-yield reaction; complex purification.[1]Controlling the degradation pathway to favor the desired product; isolation from multiple byproducts.[2]

Experimental Protocols

Method 1: Directed Synthesis via Nonselective Dehydration

Reaction Scheme:

G Atorvastatin_Ester Atorvastatin Methyl Ester Reaction_Mixture Complex Reaction Mixture (containing ~9% target compound) Atorvastatin_Ester->Reaction_Mixture Nonselective Dehydration Dehydrating_Agent Dehydrating Agent (e.g., Acetic Anhydride) Dehydrating_Agent->Reaction_Mixture Final_Product This compound Reaction_Mixture->Final_Product Purification Purification Flash Chromatography Purification->Final_Product

Caption: Workflow for the directed synthesis of this compound.

Experimental Outline:

  • Dehydration: Atorvastatin methyl ester is treated with a dehydrating agent, such as acetic anhydride. The reaction is typically carried out under controlled temperature and time to induce the elimination of a hydroxyl group from the heptanoic acid side chain.

  • Work-up: Following the reaction, the mixture is subjected to an alkaline hydrolysis to convert the ester to the corresponding carboxylic acid.

  • Purification: The resulting complex mixture, containing the desired E-isomer along with other byproducts, is then subjected to purification by flash chromatography to isolate "this compound".[1]

Method 2: Formation via Forced Degradation

Forced degradation studies are essential for identifying potential degradation products of a drug substance under various stress conditions. "this compound" is a known degradation product formed under acidic stress.

Reaction Scheme:

G Atorvastatin Atorvastatin Degradation_Products Mixture of Degradation Products Atorvastatin->Degradation_Products Degradation Stress_Condition Acidic Conditions (e.g., Strong Acid) Stress_Condition->Degradation_Products Final_Product This compound Degradation_Products->Final_Product Isolation Separation Chromatographic Separation (e.g., HPLC) Separation->Final_Product

Caption: Generation of this compound via forced degradation.

Experimental Outline:

  • Stress Application: A solution of Atorvastatin is subjected to acidic conditions. The strength of the acid, temperature, and duration of exposure are critical parameters that influence the degradation pathway and the profile of the resulting impurities.[2]

  • Analysis and Isolation: The resulting mixture is analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify the degradation products.[3] Preparative chromatography can then be employed to isolate the "this compound" from the other degradation products.

Signaling Pathway Context

Atorvastatin exerts its therapeutic effect by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. While "this compound" is primarily considered an impurity, understanding its potential interaction with this pathway is of interest for a comprehensive toxicological and pharmacological assessment.

G HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase HMG_CoA_Reductase HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol Downstream Steps Atorvastatin Atorvastatin Atorvastatin->HMG_CoA_Reductase Inhibition Impurity This compound (Potential for Interaction) Impurity->HMG_CoA_Reductase Potential Interaction

Caption: The cholesterol biosynthesis pathway and the inhibitory action of Atorvastatin.

Conclusion

The synthesis of "this compound" remains a significant challenge for chemists. The available methods, primarily nonselective dehydration and isolation from forced degradation, are characterized by low yields and complex purification procedures. For researchers requiring this compound as an analytical standard, isolation from forced degradation studies may be a more practical approach. In contrast, for those investigating its properties, the low-yield directed synthesis remains a viable, though demanding, option. Further research into more selective and efficient synthetic routes is warranted to improve the accessibility of this important Atorvastatin impurity.

References

A Researcher's Guide to Purity Confirmation of Atorvastatin 3-Deoxyhept-2E-Enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical compounds is paramount. This guide provides a comparative overview of key analytical techniques for the purity confirmation of "Atorvastatin 3-Deoxyhept-2E-Enoic Acid," a known impurity of the widely prescribed drug, Atorvastatin.

This document outlines and compares the performance of High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of this specific impurity. Additionally, it explores the potential of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary analytical method. Detailed experimental protocols and validation data are provided to support the selection of the most appropriate technique for your research needs.

Comparative Analysis of Purity Confirmation Techniques

The selection of an analytical technique for purity confirmation depends on various factors, including the required sensitivity, selectivity, speed, and the nature of the sample matrix. The following table summarizes the key performance characteristics of HPLC, UPLC, LC-MS/MS, and qNMR for the analysis of this compound.

TechniquePrincipleTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)ThroughputKey AdvantagesKey Limitations
HPLC-UV Chromatographic separation followed by UV detection.~0.01%~0.03%ModerateRobust, widely available, cost-effective.Lower sensitivity compared to UPLC and LC-MS/MS, potential for peak co-elution.
UPLC-UV Chromatographic separation using smaller particle size columns at higher pressures, followed by UV detection.~0.005%~0.015%HighFaster analysis times, better resolution, and higher sensitivity than HPLC.Higher initial instrument cost, potential for column clogging with complex matrices.
LC-MS/MS Chromatographic separation coupled with mass spectrometry for highly selective and sensitive detection.<0.001%~0.003%HighUnmatched sensitivity and selectivity, provides structural information.High instrument and maintenance costs, requires specialized expertise.
qNMR Measurement of the molar concentration of a substance by comparing its NMR signal intensity to that of a certified internal standard.~0.1%~0.3%LowPrimary ratio method, does not require a reference standard of the analyte, provides structural confirmation.Lower sensitivity compared to chromatographic methods, requires higher sample concentrations.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30-70% B

    • 20-25 min: 70% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Standard Preparation:

  • Prepare a stock solution of this compound reference standard in the diluent.

  • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the impurity.

Ultra-High-Performance Liquid Chromatography (UPLC) with UV Detection

This method offers a significant reduction in analysis time and improved resolution compared to conventional HPLC.

Instrumentation:

  • UPLC system with a binary pump, autosampler, column manager, and photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase UPLC column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-8 min: 20-80% B

    • 8-9 min: 80% B

    • 9.1-10 min: 20% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 245 nm

  • Injection Volume: 2 µL

Sample and Standard Preparation:

  • Follow the same procedures as described for the HPLC method, ensuring the concentrations are appropriate for the higher sensitivity of the UPLC system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique is ideal for trace-level quantification and confirmation of the impurity's identity.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Use the same UPLC conditions as described above.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): [M+H]+ for this compound

  • Product Ions (m/z): To be determined by direct infusion of a standard solution.

  • Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.

Sample and Standard Preparation:

  • Sample preparation is similar to the HPLC/UPLC methods, but lower concentrations are typically required due to the high sensitivity of the MS detector. It is crucial to use high-purity solvents and reagents to minimize background interference.

Visualizing the Workflow

To aid in understanding the analytical process, the following diagrams illustrate the experimental workflows for purity confirmation.

HPLC_UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Analysis weigh Weigh Sample/Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC/UPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (245 nm) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Impurity calibrate->quantify

Figure 1. General workflow for HPLC/UPLC purity analysis.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification weigh Weigh Sample/Standard dissolve Dissolve in High-Purity Diluent weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into UPLC filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize mrm MRM Detection ionize->mrm integrate Peak Integration mrm->integrate calibrate Calibration Curve integrate->calibrate quantify Trace Level Quantification calibrate->quantify

Figure 2. Workflow for sensitive LC-MS/MS analysis.

Logical Relationship of Analytical Techniques

The choice of analytical technique is often a balance between sensitivity, speed, and cost. The following diagram illustrates the logical relationship and typical progression in selecting a purity confirmation method.

Technique_Selection cluster_optimization Higher Throughput/Resolution cluster_confirmation Trace Analysis & Confirmation HPLC HPLC-UV UPLC UPLC-UV HPLC->UPLC Need for speed/ better resolution LCMSMS LC-MS/MS HPLC->LCMSMS Need for trace level analysis UPLC->LCMSMS Need for higher sensitivity/selectivity qNMR qNMR

Figure 3. Decision tree for selecting an analytical technique.

Comparative Stability of Atorvastatin 3-Deoxyhept-2E-Enoic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of active pharmaceutical ingredients (APIs) and their impurities is critical for ensuring drug product quality, safety, and efficacy. This guide provides a comparative analysis of the stability of the geometric isomers of "Atorvastatin 3-Deoxyhept-2E-Enoic Acid," a known impurity of the widely prescribed cholesterol-lowering drug, Atorvastatin.

"this compound," also identified as Atorvastatin Impurity J, is a degradation product of Atorvastatin. It is characterized by a double bond in the heptenoic acid side chain, which can exist as two geometric isomers: the E-isomer (trans) and the Z-isomer (cis). While direct comparative stability studies quantifying the degradation rates of the purified isomers are not extensively available in public literature, their relative stability can be inferred from their formation and prevalence in forced degradation studies of Atorvastatin.

Inferred Comparative Stability

Forced degradation studies on Atorvastatin indicate that the E-isomer, "this compound," is the predominantly formed and detected isomer under various stress conditions, including acidic hydrolysis, thermal, and photolytic stress[1]. Research on the synthesis of related Atorvastatin impurities has also suggested that the trans (E) isomer is the more stable form, as attempts to synthesize the corresponding E-isomer were unsuccessful, and only the E-isomer was detected in real-world samples. This suggests a higher thermodynamic stability of the E-isomer compared to the Z-isomer.

Formation of "this compound" (E-isomer) under Stress Conditions

The formation of the E-isomer (Impurity J) has been observed in forced degradation studies of Atorvastatin under the following conditions:

Stress ConditionExperimental DetailsOutcome
Acidic Hydrolysis 0.1 N HCl at ambient temperature for 24 hoursFormation of Impurity J observed[1].
Thermal Degradation 105°C for 10 daysFormation of Impurity J observed[1].
Photolytic Degradation 1.2 million lux hours (visible light) and 200 W h/m² (UV light) for 11 daysFormation of Impurity J observed[1].

It is noteworthy that under basic hydrolysis (1 N NaOH for 42 hours at ambient temperature), significant degradation leading to the formation of Impurity J was not observed[1].

Experimental Protocols

The following are detailed methodologies for the key forced degradation experiments where the formation of "this compound" has been identified.

Forced Degradation Study of Atorvastatin Calcium

Objective: To investigate the stability of Atorvastatin Calcium under various stress conditions as per ICH guidelines and identify the resulting degradation products.

Materials:

  • Atorvastatin Calcium bulk drug

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 1 N

  • Hydrogen peroxide (H₂O₂), 1%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • Zorbax Bonus-RP column (150 x 4.6 mm, 3.5 µm) or equivalent

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: A solution of Atorvastatin Calcium is prepared at a concentration of 500 µg/mL in a suitable diluent.

  • Acid Hydrolysis: The stock solution is mixed with 0.1 N HCl and kept at ambient temperature for 24 hours[1].

  • Base Hydrolysis: The stock solution is mixed with 1 N NaOH and kept at ambient temperature for 42 hours[1].

  • Oxidative Degradation: The stock solution is treated with 1% H₂O₂ and stored at ambient temperature for 24 hours[1].

  • Thermal Degradation: The solid drug substance is placed in an oven at 105°C for 10 days[1]. A solution can also be subjected to thermal stress.

  • Photolytic Degradation: The drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter over 11 days[1].

  • Sample Analysis: After the specified exposure period, the stressed samples are diluted to a suitable concentration and analyzed by a stability-indicating HPLC method.

HPLC Conditions:

  • Column: Zorbax Bonus-RP (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: A gradient elution with a mixture of water, acetonitrile, and trifluoroacetic acid[1].

  • Flow Rate: 1.0 mL/min[1].

  • Detection Wavelength: 245 nm[1].

  • Column Temperature: 40°C.

Degradation Pathway

The formation of "this compound" from Atorvastatin under stress conditions can be visualized as a dehydration reaction.

G Atorvastatin Atorvastatin ((3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl) -1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid) ImpurityJ This compound (E-isomer / Impurity J) Atorvastatin->ImpurityJ Dehydration (-H₂O) (Acid, Heat, or Light)

References

A Comparative Guide to the Quantification of Atorvastatin and its Process-Related Impurity, Atorvastatin 3-Deoxyhept-2E-Enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their impurities is of paramount importance. Atorvastatin, a widely prescribed medication for the management of dyslipidemia, undergoes rigorous analytical testing to ensure its purity, efficacy, and safety. This guide provides a detailed comparison of analytical methodologies for the quantification of Atorvastatin and a critical process-related impurity, Atorvastatin 3-Deoxyhept-2E-Enoic Acid, also known as Atorvastatin EP Impurity J.

This guide will delve into the performance characteristics of various analytical techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.

Quantitative Performance Comparison

The selection of an analytical method is often a balance between sensitivity, selectivity, accuracy, precision, and practical considerations such as cost and sample throughput. High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for the analysis of Atorvastatin and its related compounds.

The following tables summarize the key performance metrics for the quantification of Atorvastatin and its metabolites, which can be considered indicative of the performance for related impurities like this compound.

Table 1: Performance Characteristics of LC-MS/MS Methods for Atorvastatin and its Metabolites

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (% Recovery)Precision (%RSD)Reference
Atorvastatin0.1 - 200.191.37 - 109.94≤ 10.66[1]
o-hydroxyatorvastatin0.1 - 200.191.37 - 109.94≤ 10.66[1]
p-hydroxyatorvastatin0.1 - 200.191.37 - 109.94≤ 10.66[1]
Atorvastatin0.2 - 400.2Not Specified3.3 - 13.9[2]
Atorvastatin Metabolites0.2 - 400.2Not Specified3.3 - 13.9[2]

Table 2: General Comparison of Analytical Techniques for Atorvastatin Quantification

Performance MetricHPLC-UVLC-MS/MS
Linearity Range 5 - 2000 ng/mL0.2 - 151 ng/mL
Lower Limit of Quantification (LLOQ) 10.45 - 22.86 ng/mL0.2 - 0.25 ng/mL
Accuracy (% Recovery) 90.45% - 97.67%87% - 114%
Precision (%RSD) < 15%< 15%
Selectivity Moderate; potential for interference from matrix components.High; mass-based detection minimizes interferences.
Cost & Complexity Lower cost, less complex instrumentation.Higher cost, more complex instrumentation and operation.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. Below are representative methodologies for the analysis of Atorvastatin and its impurities using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control of Atorvastatin in pharmaceutical formulations.

  • Sample Preparation:

    • Accurately weigh and dissolve the Atorvastatin drug substance or powdered tablets in a suitable diluent (e.g., a mixture of acetonitrile and water).

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm nylon filter before injection.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.

    • Column: Zorbax Bonus-RP column or equivalent.

    • Mobile Phase: A gradient elution using a mixture of water, acetonitrile, and trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 10 µL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for the quantification of Atorvastatin and its impurities in complex biological matrices such as plasma.

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of plasma sample, add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 250 µL of the mobile phase.

    • Inject the sample into the LC-MS/MS system.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: Acquity UPLC HSS T3 column (3.0 mm × 100 mm, 1.8 μm) or equivalent.[2]

    • Mobile Phase: 0.05% (v/v) formic acid in water/acetonitrile (25:75, v/v).[2]

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Positive Ion Electrospray (ESI+).

    • MRM Transitions: For Atorvastatin, monitor the transition from m/z 559.4 → 440.1.[2] The specific transition for this compound would need to be determined based on its molecular weight and fragmentation pattern.

Visualizing Analytical Workflows and Metabolic Pathways

Diagrams are powerful tools for illustrating complex processes and relationships. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a typical analytical workflow and the metabolic pathway of Atorvastatin.

Analytical Workflow for Impurity Quantification

This diagram outlines the key steps involved in the quantification of pharmaceutical impurities from sample preparation to data analysis.

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Quantification cluster_3 Data Analysis A Weighing & Dissolution B Extraction / Dilution A->B C Filtration / Centrifugation B->C D HPLC / UPLC System C->D Injection E Analytical Column D->E F UV or MS/MS Detector E->F G Data Acquisition F->G H Peak Integration G->H I Calibration Curve H->I J Concentration Calculation I->J

Caption: A generalized workflow for the quantification of pharmaceutical impurities.

Metabolic Pathway of Atorvastatin

This diagram illustrates the primary metabolic transformations of Atorvastatin in the body. Atorvastatin is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into active ortho- and para-hydroxylated metabolites.[3]

Atorvastatin Atorvastatin o_hydroxy ortho-hydroxy Atorvastatin (Active) Atorvastatin->o_hydroxy CYP3A4 p_hydroxy para-hydroxy Atorvastatin (Active) Atorvastatin->p_hydroxy CYP3A4 Lactone Atorvastatin Lactone (Inactive) Atorvastatin->Lactone UGTs Metabolites Further Metabolites o_hydroxy->Metabolites p_hydroxy->Metabolites Lactone->Atorvastatin Hydrolysis

Caption: The primary metabolic pathways of Atorvastatin.

References

Safety Operating Guide

Safe Disposal of Atorvastatin 3-Deoxyhept-2E-Enoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Atorvastatin 3-Deoxyhept-2E-Enoic Acid (CAS No.: 1105067-93-3), a known impurity and degradation product of Atorvastatin.[1][2][3][4] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This substance is intended for laboratory research use only and must be handled by qualified and experienced personnel in appropriately equipped facilities.[5]

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[5]

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[5]

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[5]

Personnel handling this compound must wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[5] Hands should be washed thoroughly after handling, and contaminated clothing must be washed before reuse.[5]

Quantitative Data Summary

Identifier Value Source
CAS Number 1105067-93-3[5]
Molecular Formula C33H33FN2O4[5]
Molecular Weight 540.62[5]
GHS Hazard Codes H302, H315, H319[5]

Disposal Protocol

The primary directive for the disposal of this compound is to "Dispose of contents/container in accordance with local regulation." [5] As a pharmaceutical-related chemical, its disposal falls under the general regulations for pharmaceutical waste, which are governed by agencies such as the Environmental Protection Agency (EPA) in the United States.[6][7] The following step-by-step process outlines the general procedure that should be adapted to comply with your institution's specific policies and local regulations.

Step 1: Waste Characterization

Determine if the waste is considered hazardous. Given the GHS classifications, it is prudent to handle this compound as a hazardous chemical waste unless determined otherwise by a qualified environmental health and safety (EHS) professional. Pharmaceutical waste is broadly categorized as hazardous or non-hazardous, and this classification dictates the disposal pathway.[8]

Step 2: Segregation and Containment

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Collect the waste in a designated, properly labeled, and sealed container. The container should be secure and leak-proof.[8]

  • The label should clearly identify the contents as "Hazardous Waste: this compound" and include the relevant hazard pictograms.

Step 3: Consultation and Internal Procedures

  • Consult your institution's EHS department for specific guidance on the disposal of this chemical. They will be familiar with federal, state, and local regulations.[9]

  • Follow your laboratory's standard operating procedures (SOPs) for hazardous waste disposal.

Step 4: Arrange for Professional Disposal

  • Hazardous pharmaceutical waste is typically not disposed of in regular trash or down the drain.[7][10]

  • Disposal should be handled by a licensed hazardous material disposal company.[9]

  • The most common method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[7]

Emergency Procedures

In case of accidental release or exposure, follow these first-aid measures:

  • If on skin: Wash with plenty of soap and water.[5]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • If swallowed: Rinse mouth and seek medical attention.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated characterize Step 1: Characterize Waste (Consult SDS & EHS) start->characterize segregate Step 2: Segregate & Contain in Labeled, Sealed Container characterize->segregate consult Step 3: Consult Institutional EHS for Specific Procedures segregate->consult dispose Step 4: Arrange Disposal via Licensed Hazardous Waste Contractor consult->dispose end End: Waste Properly Disposed dispose->end

Caption: Disposal workflow for this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Atorvastatin 3-Deoxyhept-2E-Enoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling Atorvastatin 3-Deoxyhept-2E-Enoic Acid. Adherence to these procedural guidelines is mandatory to ensure personal safety and minimize environmental impact.

This compound is an active pharmaceutical ingredient (API) that requires careful handling due to its potential health hazards. The Safety Data Sheet (SDS) indicates that this compound is harmful if swallowed and can cause skin and serious eye irritation. Therefore, the implementation of stringent safety protocols, including the use of appropriate personal protective equipment (PPE), is paramount.

Personal Protective Equipment (PPE)

The following table summarizes the essential PPE for handling this compound. This equipment must be worn at all times when working with the compound, from initial handling to final disposal.

PPE CategoryItemMaterial SpecificationUse Case
Hand Protection GlovesNitrile or other chemically resistant materialMust be worn when handling the solid compound, its solutions, or any contaminated equipment.
Body Protection Laboratory CoatStandard laboratory coatTo be worn at all times within the laboratory to protect against accidental spills.
Protective ClothingAs needed based on risk assessmentAdditional protection may be required for large-scale operations or in case of significant spills.
Eye & Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certifiedTo be worn at all times to protect eyes from dust particles and splashes.
Face ShieldRecommendedTo be used in conjunction with safety glasses or goggles when there is a significant risk of splashing.
Respiratory Protection N95 Respirator or higherNIOSH-approvedRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment. The following workflow outlines the key stages of the operational plan.

Operational Workflow for Handling this compound receiving Receiving and Inspection storage Secure Storage receiving->storage Store in a cool, dry, well-ventilated area preparation Preparation for Use storage->preparation Transport to designated work area handling Handling and Experimentation preparation->handling Weighing and solution preparation in a fume hood decontamination Decontamination of Work Area and Equipment handling->decontamination Post-experiment cleanup

Caption: Operational workflow for handling this compound.

Detailed Experimental Protocols

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled with the chemical name, concentration, and hazard warnings.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage area should be clearly marked with appropriate hazard signs.

Preparation for Use (Weighing and Solution Preparation): All preparation steps involving the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk.

  • Preparation of the Work Area:

    • Ensure the chemical fume hood is functioning correctly.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (e.g., balance, spatulas, weighing paper, glassware, solvent).

  • Weighing the Compound:

    • Don all required PPE.

    • Carefully transfer the desired amount of this compound powder from the storage container to a pre-tared weighing vessel.

    • Use a clean spatula for the transfer. Avoid generating dust.

    • Close the primary container tightly after use.

  • Preparing a Solution:

    • Add the weighed powder to the appropriate glassware.

    • Slowly add the desired solvent, stirring gently to dissolve the compound.

    • If necessary, sonicate the solution to ensure complete dissolution.

    • Clearly label the container with the solution's name, concentration, solvent, and date of preparation.

Disposal Plan: Managing Waste Safely and Responsibly

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow for this compound Waste waste_generation Waste Generation waste_segregation Segregation of Waste Streams waste_generation->waste_segregation Solid vs. Liquid Waste waste_collection Collection in Labeled, Sealed Containers waste_segregation->waste_collection Use appropriate waste containers waste_storage Temporary Storage in Designated Area waste_collection->waste_storage Ensure proper labeling waste_disposal Disposal via Certified Hazardous Waste Vendor waste_storage->waste_disposal Follow institutional guidelines

Caption: Disposal workflow for this compound waste.

Disposal Procedures:

  • Segregation:

    • Solid Waste: Collect all contaminated solid materials (e.g., gloves, weighing paper, bench paper, pipette tips) in a designated, labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Sharps: Dispose of any contaminated sharps (e.g., needles, razor blades) in a designated sharps container.

  • Collection and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards.

    • Keep waste containers sealed when not in use.

    • Store waste containers in a designated, secure area away from general laboratory traffic.

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for the disposal of chemical waste.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personal exposure, immediate and appropriate action is crucial.

Spill Response:

  • Small Spills (manageable by laboratory personnel):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).

    • Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then with soap and water.

    • Collect all cleanup materials as hazardous waste.

  • Large Spills (beyond the capacity of laboratory personnel):

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and institutional EHS.

    • Prevent entry into the affected area.

    • Provide EHS with details of the spilled material.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By adhering to these safety protocols and operational plans, researchers can handle this compound with confidence, ensuring a safe and productive laboratory environment.

×

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Atorvastatin 3-Deoxyhept-2E-Enoic Acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.